Debromohymenialdisine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRJOQGKGMHTOO-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415332 | |
| Record name | Debromohymenialdisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125118-55-0, 75593-17-8 | |
| Record name | Debromohymenialdisine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04367 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Debromohymenialdisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Debromohymenialdisine: A Technical Guide to its Natural Sources, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debromohymenialdisine is a marine-derived pyrrole-azepine alkaloid that has garnered significant interest in the scientific community for its potent and selective inhibitory activity against checkpoint kinases 1 and 2 (Chk1 and Chk2). These kinases are critical components of the DNA damage response (DDR) pathway, making this compound a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an elucidation of its mechanism of action through the inhibition of the Chk1/Chk2 signaling pathway.
Natural Sources of this compound
This compound is primarily isolated from marine sponges, sessile filter-feeding invertebrates known for producing a diverse array of bioactive secondary metabolites. Several genera of sponges have been identified as sources of this compound.
Primary Natural Sources:
-
Stylissa carteri : This species is a well-documented and consistent producer of this compound.
-
Axinella sp. : Various species within this genus have been shown to contain this compound and related alkaloids.
-
Phakellia sp. : This sponge genus is another notable source from which this compound has been isolated.
-
Monanchora sp. : This genus has also been reported to produce this compound.
The presence and concentration of this compound can vary depending on the geographical location, environmental conditions, and the specific chemotype of the sponge.
Isolation and Purification of this compound
The isolation of this compound from its natural sponge sources typically involves a multi-step process combining extraction, solvent partitioning, and various chromatographic techniques. A bioactivity-guided fractionation approach is often employed to track the compound of interest throughout the purification process.
Experimental Protocols
1. Extraction:
-
Objective: To extract the crude mixture of secondary metabolites from the sponge biomass.
-
Protocol:
-
The collected sponge material (e.g., Stylissa carteri) is frozen immediately after collection and then lyophilized to remove water.
-
The dried sponge material is ground into a fine powder.
-
The powdered sponge is exhaustively extracted with methanol (MeOH) at room temperature. A typical solvent-to-biomass ratio is 4:1 (v/w). This process is repeated three to four times to ensure complete extraction.
-
The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
2. Solvent Partitioning:
-
Objective: To separate compounds based on their polarity, thereby enriching the fraction containing this compound.
-
Protocol:
-
The crude methanol extract is suspended in a mixture of methanol and water (e.g., 9:1 v/v).
-
This aqueous methanol solution is then partitioned successively with solvents of increasing polarity, typically n-hexane, dichloromethane (DCM), and n-butanol (n-BuOH).
-
The this compound typically partitions into the more polar n-butanol fraction. The activity of each fraction is monitored using a G2 checkpoint inhibition assay.
-
3. Chromatographic Purification:
-
Objective: To isolate pure this compound from the enriched fraction.
-
Protocol:
-
Size-Exclusion Chromatography: The active n-butanol fraction is subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. This step separates compounds based on their molecular size. Fractions are collected and tested for bioactivity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions from the Sephadex LH-20 column are further purified by preparative or semi-preparative RP-HPLC.
-
Column: A C8 or C18 column is commonly used.
-
Mobile Phase: A gradient elution system is typically employed, starting with a higher polarity mixture and gradually increasing the organic solvent concentration. A common system is a gradient of methanol in water, often with a small amount of formic acid (0.1%) to improve peak shape. For example, a gradient from 20% MeOH in water to 100% MeOH over 45 minutes.
-
Detection: UV detection is used to monitor the elution of compounds, typically at wavelengths of 254 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
-
Final Purification: The collected fractions are concentrated to yield pure this compound. The purity is confirmed by analytical HPLC and the structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Data Presentation: Isolation Yield
| Sponge Species | Starting Material | Extraction Solvent | Major Purification Steps | Final Yield of this compound | Reference |
| Stylissa sp. | 30 mg of active subfraction | Methanol | Sephadex LH-20, Reversed-Phase HPLC (C8) | 4.9 mg | [1] |
| Axinella sp. | Not specified | Not specified | Differential centrifugation and HPLC | 10.9% of dry weight in C1 cell fraction | [2] |
| Stylissa carteri | 600 g dried powder | Methanol | Sephadex LH-20, RP-18 MPLC, semi-preparative HPLC | 3 mg (E-debromohymenialdisine) | [3] |
Note: Detailed overall yield from the initial wet or dry weight of the sponge is often not explicitly reported in the literature, making direct comparisons challenging.
Experimental Workflow Diagram
References
The Discovery and Pharmacological History of Debromohymenialdisine: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Debromohymenialdisine (DBH) is a marine-derived pyrroloazepine alkaloid that has garnered significant scientific interest due to its potent and diverse biological activities. First discovered in the marine sponge Phakellia flabellata, this C11N5 alkaloid has since been identified in various other sponge genera, including Axinella and Stylissa. Structurally characterized by a fused pyrrolo[2,3-c]azepin-8-one core, DBH has emerged as a prominent inhibitor of several protein kinases, playing a crucial role in cell cycle regulation and inflammatory signaling. Its ability to modulate key cellular pathways, such as the DNA damage checkpoint and NF-κB signaling, has established it as a valuable lead compound in the development of novel therapeutics for oncology and inflammatory diseases. This document provides a comprehensive overview of the discovery, history, synthesis, biological activities, and mechanisms of action of this compound, supplemented with detailed experimental protocols and pathway visualizations.
Discovery and Structural Elucidation
Initial Isolation
This compound was first reported as a natural product isolated from the marine sponge Phakellia flabellata, collected from the Great Barrier Reef.[1] It is frequently co-isolated with its brominated analogue, hymenialdisine.[1] Subsequent investigations have identified DBH in other marine sponges, including those of the genera Axinella and Stylissa, indicating a wider distribution among marine invertebrates.[2][3][4] Studies on Axinella sp. have suggested that DBH is primarily localized within specialized sponge cells known as spherulous cells.[4]
Structure Determination
The chemical structure of this compound was elucidated through extensive spectroscopic analysis. Its molecular formula was established as C11H11N5O2 by high-resolution mass spectrometry.[2] Detailed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, COSY, HSQC, and HMBC experiments, revealed its characteristic framework: a fused pyrrolo[2,3-c]azepin-8-one ring system linked to a glycocyamidine moiety.[1][2][5] This pyrrole alkaloid structure places it within a family of marine metabolites known for their significant biological properties.[1][6]
Chemical Synthesis
The unique tricyclic structure of this compound has made it a target for total synthesis, with several distinct routes reported. A key synthetic strategy involves the generation of novel azafulvenium ions and their subsequent regioselective heterodimerization with a 2-aminoimidazole (AI) precursor to construct the core pyrrolo[2,3-c]azepin-8-one scaffold.[1][5] The synthesis confirmed the structure of the natural product and has enabled the preparation of several grams of the compound, facilitating further biological evaluation and structure-activity relationship (SAR) studies.[7]
Biological Activity and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, primarily attributed to its function as a competitive inhibitor of ATP binding to various protein kinases.
Kinase Inhibition
DBH is a potent inhibitor of multiple kinases that are critical regulators of cell cycle progression, DNA damage response, and signal transduction.
-
Checkpoint Kinases (Chk1/Chk2): DBH inhibits the checkpoint kinases Chk1 and Chk2, which are key transducers in the DNA damage response pathway.[7][8] By blocking these kinases, DBH abrogates the G2/M cell cycle checkpoint, a mechanism that can sensitize cancer cells to DNA-damaging agents.[8]
-
MAPK/ERK Kinase (MEK): It is a remarkably potent inhibitor of MEK, a central component of the Raf/MEK/MAPK signaling cascade that is frequently hyperactivated in various cancers.[9]
-
Protein Kinase C (PKC): DBH also demonstrates inhibitory activity against PKC, a family of serine/threonine kinases involved in diverse cellular processes including cell proliferation, differentiation, and apoptosis.[9]
The inhibitory concentrations for key kinase targets are summarized in Table 1.
Anti-inflammatory Properties
DBH has demonstrated significant anti-inflammatory effects in cellular models. In a co-culture system of intestinal epithelial cells (Caco-2) and macrophages (THP-1), it was shown to:
-
Attenuate the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[2]
-
Down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]
-
Inhibit the nuclear translocation of the transcription factor NF-κB, a master regulator of inflammatory responses.[2]
-
Promote the nuclear translocation of Nrf2, leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1).[2]
Anticancer and Radiosensitizing Effects
The antineoplastic properties of DBH are linked to its kinase inhibitory profile.[1] By inhibiting Chk1 and Chk2, it disrupts the cell's ability to arrest the cell cycle in response to DNA damage, a hallmark of many cancer therapies. Notably, in combination with radiotherapy, DBH has been shown to enhance the inhibition of MCF-7 breast cancer cells by downregulating the expression of phosphorylated Chk1 and Chk2.[6]
Antifouling Activity
As a secondary metabolite from a sessile marine organism, DBH also possesses potent antifouling properties, deterring the settlement of marine organisms. It is particularly effective against the settlement of spores from the green alga Ulva prolifera and larvae of the bryozoan Bugula neritina.[3][10]
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of this compound.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 Value | Reference(s) |
| MEK | 6.0 nM | [9] |
| Protein Kinase C (PKC) | 1.3 µM | [9] |
| Checkpoint Kinase 1 (Chk1) | 3.0 µM | [7][8] |
| Checkpoint Kinase 2 (Chk2) | 3.5 µM | [7][8] |
Table 2: Antifouling Activity of this compound
| Target Organism | Assay | EC50 Value | Reference(s) |
| Ulva prolifera (spores) | Settlement Assay | 0.67 µg/mL (2.73 µM) | [3][10] |
| Bugula neritina (larvae) | Settlement Assay | 8.17 µg/mL | [10] |
| Perna viridis (mussel) | Byssus Production | 138.18 µg/mL | [10] |
Key Experimental Protocols
Bioactivity-Guided Isolation from Marine Sponge (Stylissa sp.)
This protocol outlines the general steps for isolating this compound from a marine sponge source using its biological activity to guide the fractionation process.
-
Extraction: The freeze-dried and powdered sponge material is exhaustively extracted with methanol (MeOH) at room temperature. The combined extracts are concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and n-butanol (n-BuOH), to separate compounds based on their polarity. The active fraction (typically the n-BuOH fraction for polar alkaloids) is identified using a relevant bioassay (e.g., a kinase inhibition assay).
-
Desalting and Initial Fractionation: The active n-BuOH fraction, often containing high salt concentrations, is subjected to Solid Phase Extraction (SPE) using a poly(styrene-divynylbenzene) resin. The column is washed with water to remove salts, followed by a stepwise gradient of MeOH or acetonitrile in water to elute fractions of decreasing polarity.
-
Size Exclusion Chromatography: The most active fraction from SPE is further purified on a Sephadex LH-20 column with MeOH as the mobile phase to separate compounds based on their molecular size.
-
Reversed-Phase HPLC: Final purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a gradient of acetonitrile and water, yielding pure this compound. The purity is confirmed by analytical HPLC and NMR spectroscopy.
In Vitro Chk1/Chk2 Kinase Inhibition Assay
This protocol describes a method to determine the IC50 value of this compound against Chk1 and Chk2 kinases.
-
Reagents and Buffers: Prepare a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT). Recombinant human Chk1 or Chk2 enzyme, a suitable substrate (e.g., CHKtide peptide or a GST-Cdc25C fragment), and ATP are required.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and varying concentrations of the inhibitor (DBH) in the kinase assay buffer. Include controls for no inhibitor (100% activity) and no enzyme (0% activity).
-
Initiation and Incubation: Initiate the reaction by adding a solution of ATP (typically at its Km concentration for the specific kinase). Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. Subtract the background (no enzyme control) from all readings. Calculate the percent inhibition for each DBH concentration relative to the no-inhibitor control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
NF-κB (p65) Nuclear Translocation Assay
This high-content imaging assay quantifies the inhibitory effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Seeding: Plate adherent cells (e.g., THP-1 macrophages or HeLa cells) in a 96-well imaging plate and allow them to attach overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Induce NF-κB activation by adding a stimulant such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to the wells (except for the unstimulated control). Incubate for the optimal translocation time (e.g., 30-60 minutes).
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA).
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Stain the nuclei with a DNA dye such as Hoechst 33342 or DAPI.
-
-
Imaging: Acquire images of the cells using an automated high-content imaging system, capturing both the nuclear (DAPI/Hoechst) and the p65 (e.g., FITC) channels.
-
Image Analysis: Use image analysis software to:
-
Identify the nucleus in each cell based on the nuclear stain (nuclear mask).
-
Define the cytoplasm by creating a ring-like region around the nucleus (cytoplasmic mask).
-
Measure the mean fluorescence intensity of p65 staining within the nuclear and cytoplasmic masks for each cell.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of translocation.
-
-
Data Analysis: Compare the translocation ratio in DBH-treated cells to the stimulated (positive) and unstimulated (negative) controls to determine the extent of inhibition.
Visualizations: Workflows and Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Debromohymenialdisine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Debromohymenialdisine is a marine sponge-derived pyrrole-azepine alkaloid that has garnered significant interest in the scientific community, particularly for its potent and selective inhibition of key cell cycle checkpoint kinases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its potential as a therapeutic agent. This document details its physicochemical properties, spectroscopic data, synthesis, and isolation, as well as its mechanism of action in the context of the G2 DNA damage checkpoint pathway. Experimental protocols and workflows are provided to facilitate further research and development.
Chemical Structure and Properties
This compound is a heterocyclic alkaloid characterized by a pyrrolo[2,3-c]azepin-8-one core fused with a 2-amino-1,5-dihydro-5-oxo-4H-imidazol-4-ylidene moiety.
Chemical Structure:
(Z)-4-(2-amino-1,5-dihydro-5-oxo-4H-imidazol-4-ylidene)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8(1H)-one
A 2D chemical structure diagram would be presented here in a full whitepaper.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 75593-17-8 | [1][2] |
| Molecular Formula | C₁₁H₁₁N₅O₂ | [1][2][3] |
| Molecular Weight | 245.24 g/mol | [1][2][4][5] |
| Appearance | Yellow solid | [1] |
| Solubility | Soluble in DMSO, Ethanol, and Methanol | [1][6] |
| SMILES | O=C1/C(NC(N)=N1)=C2C(C=CN3)=C3C(NCC/2)=O | [1][7][8] |
| InChI Key | JYRJOQGKGMHTOO-VURMDHGXSA-N | [1][3][4] |
Spectroscopic Data
| Spectroscopic Data | Value | Reference |
| HRESIMS [M+H]⁺ | 246.0991 (calculated for C₁₁H₁₂N₅O₂⁺) | [4] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the G2 DNA damage checkpoint, a critical cellular process that prevents cells with damaged DNA from entering mitosis.[5][7] Its primary mechanism of action involves the direct inhibition of the serine/threonine kinases Chk1 and Chk2, which are key transducers in the DNA damage response pathway.[5][7]
Kinase Inhibition Profile
This compound exhibits potent inhibitory activity against Chk1 and Chk2. The IC₅₀ values for these and other kinases are presented below. It is noteworthy that a comprehensive kinome-wide scan to fully delineate its selectivity profile is not publicly available in the reviewed literature.
| Target Kinase | IC₅₀ (µM) | Reference |
| Chk1 | 3 | [5][7] |
| Chk2 | 3.5 | [5][7] |
| MAP kinase kinase 1 (MEK1) | 0.881 | |
| Glycogen synthase kinase 3β (GSK-3β) | 1.39 | |
| Cyclin-dependent kinase 5/p25 (CDK5/p25) | 9.12 | |
| Protein tyrosine kinase 6 (PTK6) | 0.6 |
G2 DNA Damage Checkpoint Signaling Pathway
Upon DNA damage, sensor proteins like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated. ATR, in response to single-strand breaks or replication stress, phosphorylates and activates Chk1. ATM, activated by double-strand breaks, phosphorylates and activates Chk2. Activated Chk1 and Chk2 then phosphorylate and inactivate the Cdc25 family of phosphatases (Cdc25A, B, and C). The inactivation of Cdc25 prevents the dephosphorylation and activation of cyclin-dependent kinase 1 (Cdk1), which is essential for entry into mitosis. This results in G2 phase cell cycle arrest, allowing time for DNA repair. This compound abrogates this checkpoint by directly inhibiting Chk1 and Chk2.
Experimental Protocols
Isolation of this compound from Stylissa sp.
The following protocol is a synthesized procedure based on the methodology described by Lee et al. (2019).[4]
Workflow for Isolation:
Detailed Methodology:
-
Extraction: The freeze-dried and ground sponge material (Stylissa sp.) is exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned with dichloromethane. The aqueous layer is retained.
-
The aqueous layer is then further partitioned with n-butanol. The butanol layer, containing the compound of interest, is collected and concentrated.
-
-
Chromatographic Purification:
-
The butanol fraction is subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on their size.
-
Fractions containing this compound, as identified by thin-layer chromatography or other analytical methods, are pooled and further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile or methanol.
-
-
Purity Assessment: The purity of the final compound is assessed by HPLC and its identity is confirmed by mass spectrometry and NMR spectroscopy.
Total Synthesis of this compound
The total synthesis of this compound has been reported, with a key strategic element being the construction of the tricyclic pyrrolo[2,3-c]azepin-8-one core. While a detailed, step-by-step protocol is beyond the scope of this guide, the general approach involves the regioselective heterodimerization of a novel azafulvenium ion with a 2-aminoimidazole derivative.[1] A subsequent transformation of the 2-aminoimidazole moiety yields the glycocyamidine unit present in the final product.
Chk1/Chk2 Kinase Inhibition Assay
The following is a general protocol for determining the in vitro inhibitory activity of this compound against Chk1 and Chk2 kinases.
Workflow for Kinase Inhibition Assay:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a reaction buffer typically containing Tris-HCl, MgCl₂, DTT, and ATP. For radiometric assays, [γ-³²P]ATP is used.
-
Prepare a solution of the recombinant human Chk1 or Chk2 kinase and a suitable substrate (e.g., a synthetic peptide derived from Cdc25C).
-
-
Reaction Setup:
-
In a microtiter plate, add the kinase buffer, the substrate, and the various concentrations of this compound or vehicle control (DMSO).
-
Initiate the reaction by adding the kinase and ATP solution.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper.
-
-
Detection and Analysis:
-
If using a radiometric assay, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
For non-radiometric assays, the phosphorylated substrate can be detected using a specific antibody in an ELISA or Western blot format.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a valuable chemical tool for studying the G2 DNA damage checkpoint and a promising scaffold for the development of novel anticancer agents. Its well-defined mechanism of action, targeting the critical Chk1 and Chk2 kinases, makes it an attractive candidate for combination therapies with DNA-damaging agents. Further research is warranted to fully elucidate its selectivity profile across the human kinome and to optimize its pharmacological properties for clinical development. This guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this potent marine natural product.
References
An In-Depth Technical Guide to the Biological Activity of Debromohymenialdisine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Debromohymenialdisine (DBH), a pyrrole-azepine marine alkaloid, has emerged as a molecule of significant interest in pharmacological research due to its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of DBH, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective potential. We present quantitative data on its inhibitory activities, detailed experimental protocols for key assays, and visual representations of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers investigating the therapeutic applications of this compound.
Introduction
This compound is a natural product isolated from marine sponges of the genera Stylissa, Axinella, and Phakellia. It belongs to a class of compounds known as pyrrole-azepine alkaloids, which are characterized by a unique bicyclic structure. Initial studies have revealed that DBH possesses a range of biological activities, including anti-inflammatory, anti-cancer, and anti-fouling properties. Its mechanisms of action are multifaceted, primarily involving the inhibition of key protein kinases and the modulation of critical cellular signaling pathways. This guide will delve into the technical details of these activities to provide a thorough understanding of this compound's pharmacological profile.
Quantitative Data on Biological Activity
The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize the available data on its inhibitory concentrations (IC50) and effective concentrations (EC50) for different biological targets and processes.
Table 1: Kinase and Checkpoint Inhibition
| Target | Assay Type | IC50 (µM) | Reference |
| Checkpoint Kinase 1 (Chk1) | In vitro kinase assay | 3 | [1] |
| Checkpoint Kinase 2 (Chk2) | In vitro kinase assay | 3.5 | [1] |
| G2 DNA Damage Checkpoint | Cell-based assay | 8 | [1] |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 25 | [1] |
Table 3: Anti-inflammatory Activity
| Cell Model | Assay | Effective Concentration | Effect | Reference |
| Co-cultured THP-1 macrophages | Cytokine production | 1–5 µM | Attenuation of LPS-induced IL-6, IL-1β, and TNF-α production |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by interacting with several key intracellular signaling pathways. The primary pathways identified to date are the NF-κB signaling pathway, the Nrf2-mediated antioxidant response, and the Chk1/Chk2-mediated DNA damage response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway, thereby reducing the production of inflammatory cytokines. The proposed mechanism involves the inhibition of IκBα phosphorylation.
Activation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway is a critical defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of antioxidant and cytoprotective genes. This compound is thought to promote the nuclear translocation of Nrf2, although the precise mechanism of its interaction with the Keap1-Nrf2 complex is still under investigation.
Inhibition of Chk1/Chk2 and the G2 DNA Damage Checkpoint
In response to DNA damage, cells activate checkpoint kinases, such as Chk1 and Chk2, which halt the cell cycle to allow for DNA repair. The G2 checkpoint prevents cells with damaged DNA from entering mitosis. This compound has been identified as an inhibitor of both Chk1 and Chk2, leading to the abrogation of the G2 checkpoint.[1] This property makes it a potential candidate for sensitizing cancer cells to DNA-damaging therapies.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
In Vitro Kinase Inhibition Assay (Chk1/Chk2)
This protocol describes a radiometric assay to determine the inhibitory activity of this compound against Chk1 and Chk2 kinases.
Workflow:
Materials:
-
Recombinant human Chk1 or Chk2 enzyme
-
Biotinylated peptide substrate (e.g., CHKtide)
-
ATP solution
-
γ-³²P-ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
This compound stock solution (in DMSO)
-
Phosphoric acid (to stop the reaction)
-
Phosphocellulose paper
-
Scintillation counter and cocktail
Procedure:
-
Prepare a reaction mixture containing the kinase, peptide substrate, and kinase assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding the ATP/γ-³²P-ATP mix.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated γ-³²P-ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anti-inflammatory Assay in LPS-Stimulated Macrophages
This protocol details the procedure for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophage cells.
Workflow:
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
ELISA kits for the detection of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the macrophage cells in 96-well or 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibitory effect of this compound on cytokine production.
Western Blot Analysis for NF-κB p65 Nuclear Translocation
This protocol describes the detection of the nuclear translocation of the p65 subunit of NF-κB by Western blotting.
Procedure:
-
Seed and treat cells with this compound and/or LPS as described in the anti-inflammatory assay protocol.
-
After treatment, wash the cells with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.
-
Determine the protein concentration of both the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use loading controls for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions to ensure equal protein loading.
Immunofluorescence for Nrf2 Nuclear Translocation
This protocol outlines the visualization of Nrf2 nuclear translocation using immunofluorescence microscopy.
Procedure:
-
Grow cells on glass coverslips in a culture dish.
-
Treat the cells with this compound or a vehicle control for the desired time.
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST).
-
Incubate the cells with a primary antibody against Nrf2.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the subcellular localization of Nrf2 using a fluorescence microscope. Increased green fluorescence in the DAPI-stained nuclear region indicates Nrf2 translocation.
Conclusion
This compound is a marine-derived alkaloid with a compelling profile of biological activities, including potent anti-inflammatory and anti-cancer effects. Its ability to modulate multiple key signaling pathways, such as NF-κB, Nrf2, and the DNA damage response, underscores its potential as a lead compound for drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this fascinating natural product. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the elucidation of its molecular targets with greater precision.
References
Debromohymenialdisine: A Technical Guide to its Targets in Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debromohymenialdisine (DBH) is a marine sponge-derived pyrroloazepine alkaloid that has garnered significant interest within the scientific community for its potent and varied biological activities. As a competitive ATP inhibitor, DBH targets a range of protein kinases, positioning it as a valuable tool for cell signaling research and a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the key cellular signaling pathways modulated by DBH, with a focus on its primary kinase targets. We present quantitative data on its inhibitory activity, detailed protocols for relevant experimental assays, and visual representations of the signaling cascades it influences.
Core Molecular Targets and Inhibitory Profile
This compound exerts its biological effects primarily through the inhibition of several key protein kinases involved in cell cycle regulation, DNA damage response, and inflammatory signaling. Its polypharmacological nature allows it to modulate multiple pathways simultaneously, contributing to its diverse cellular effects.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its principal kinase targets. This data provides a quantitative measure of its potency and selectivity.
| Kinase Target | IC50 Value (µM) | Cellular Process |
| Checkpoint Kinase 1 (Chk1) | 3[1][2] | DNA Damage Response, Cell Cycle Arrest |
| Checkpoint Kinase 2 (Chk2) | 3.5[1][2] | DNA Damage Response, Apoptosis |
| Cyclin-Dependent Kinase 1 (CDK1) | 7 | Cell Cycle Progression (G2/M phase) |
| Cyclin-Dependent Kinase 2 (CDK2) | 7 | Cell Cycle Progression (G1/S phase) |
| Cyclin-Dependent Kinase 5 (CDK5) | 3 | Neuronal Function, Cell Cycle |
| Glycogen Synthase Kinase 3β (GSK-3β) | Data not consistently available in µM range | Metabolism, Neuronal Function, Inflammation |
Note: While DBH is a known inhibitor of GSK-3β, specific IC50 values are not as consistently reported in the literature as for other kinases.
Key Signaling Pathways Modulated by this compound
This compound's inhibition of key kinases leads to the modulation of several critical downstream signaling pathways. This section details its impact on the DNA damage response, NF-κB signaling, and apoptosis.
DNA Damage Response and Cell Cycle Regulation
DBH is a potent inhibitor of the checkpoint kinases Chk1 and Chk2, which are central players in the cellular response to DNA damage[1][2]. By inhibiting these kinases, DBH can abrogate cell cycle checkpoints, particularly the G2/M checkpoint, preventing cells from arresting to repair damaged DNA. This can sensitize cancer cells to DNA-damaging agents.
NF-κB Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This is achieved, in part, by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting kinases that phosphorylate IκBα (such as IKK), DBH prevents its ubiquitination and subsequent degradation by the proteasome. This keeps NF-κB in an inactive state, thereby reducing the transcription of pro-inflammatory genes.
Apoptosis Signaling Pathway
This compound can induce apoptosis, or programmed cell death, in various cancer cell lines. This is a consequence of its ability to inhibit pro-survival kinases and activate pro-apoptotic pathways. The inhibition of checkpoint kinases can lead to mitotic catastrophe and subsequent apoptosis. Furthermore, DBH can influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the intrinsic apoptotic pathway. The extrinsic pathway can also be engaged, with crosstalk occurring through the cleavage of Bid by caspase-8, linking the two pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 value of DBH against a specific kinase.
References
A Technical Guide to Debromohymenialdisine (DBH) in Cell Cycle Checkpoint Control
Audience: Researchers, scientists, and drug development professionals.
Abstract: The integrity of the cell cycle is paramount for normal cellular function, with checkpoints acting as critical surveillance mechanisms to prevent the propagation of genomic errors. The G2/M checkpoint, in particular, halts the cell cycle in response to DNA damage, allowing time for repair before entry into mitosis. The abrogation of this checkpoint is a promising therapeutic strategy to selectively sensitize cancer cells, which often have a defective G1 checkpoint, to DNA-damaging agents. This document provides a comprehensive technical overview of Debromohymenialdisine (DBH), a marine alkaloid isolated from a sea sponge, and its role as a potent inhibitor of the G2 DNA damage checkpoint. We detail its mechanism of action, inhibitory concentrations, relevant signaling pathways, and the experimental protocols used for its characterization.
Mechanism of Action of this compound
This compound (DBH) has been identified as a chemical inhibitor of the G2 phase DNA damage checkpoint.[1][2] Its primary mechanism of action is the direct inhibition of key protein kinases that are central transducers in the DNA damage response pathway.
Upon DNA damage, sensor kinases such as Ataxia-Telangiectasia Mutated (ATM) and ATM-Rad3-Related (ATR) are activated.[3] These apical kinases then phosphorylate and activate the downstream checkpoint kinases, Chk1 and Chk2.[3][4] Chk1 and Chk2, in turn, phosphorylate and inactivate Cdc25 phosphatases, which are required to activate the CyclinB-Cdk1 complex that drives mitotic entry.[3][5]
DBH exerts its effect by selectively inhibiting the checkpoint kinases Chk1 and Chk2.[1][2][6] This action effectively blocks the two major branches of the G2 checkpoint pathway downstream of ATM/ATR.[1][2] Notably, studies have shown that DBH does not inhibit the upstream kinases ATM, ATR, or DNA-dependent protein kinase, indicating a selective profile against a narrow range of protein kinases.[1][2] By inhibiting Chk1 and Chk2, DBH prevents the inactivation of Cdc25, leading to the activation of CyclinB-Cdk1 and forcing the cell to bypass the G2 arrest, even in the presence of DNA damage. This abrogation of the G2 checkpoint can lead to mitotic catastrophe and cell death in cancer cells.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound has been quantified through various cell-based and biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target/Process | Cell Line/Assay Condition | IC50 Value | Reference |
| G2 Checkpoint Inhibition | Cell-based assay (MCF-7) | 8 µM | [1][2] |
| Checkpoint Kinase 1 (Chk1) | In vitro kinase assay | 3 µM | [1][2][6] |
| Checkpoint Kinase 2 (Chk2) | In vitro kinase assay | 3.5 µM | [1][2][6] |
| Cytotoxicity | MCF-7 cells | 25 µM | [1][2] |
Visualized Signaling Pathway
The following diagram illustrates the G2/M DNA damage checkpoint pathway and the specific points of inhibition by this compound.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol describes a general method for determining the IC50 value of DBH against purified Chk1 or Chk2 kinases.
-
Reaction Setup: Prepare a reaction mixture in a microtiter plate containing kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂), a specific peptide substrate for the kinase, and [γ-³²P]-ATP.[7]
-
Inhibitor Dilution: Create a serial dilution of this compound in DMSO. Add the diluted inhibitor to the reaction wells. Include a no-inhibitor control (DMSO only) and a background control (no kinase).
-
Kinase Addition: Add the purified recombinant Chk1 or Chk2 enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Quantification: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filters extensively to remove unincorporated [γ-³²P]-ATP. Measure the remaining radioactivity on the filters, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each DBH concentration relative to the no-inhibitor control. Plot the inhibition percentage against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the steps to analyze the cell cycle distribution of cells treated with DBH, typically after inducing DNA damage to cause G2 arrest.
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) and allow them to adhere. Treat the cells with a DNA-damaging agent (e.g., doxorubicin) to induce G2/M arrest. Subsequently, treat the arrested cells with various concentrations of DBH for a defined period (e.g., 24 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[8] Detach the cells using trypsin-EDTA and collect them in a centrifuge tube. Centrifuge at approximately 200-300 x g for 5 minutes to pellet the cells.[9]
-
Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 4-5 mL of ice-cold 70% ethanol dropwise to fix the cells.[9][10] Incubate the cells in ethanol for at least 2 hours at -20°C.[9] Samples can be stored at this stage for several weeks.[11]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with PBS. Resuspend the pellet in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI) (e.g., 50 µg/mL), and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[10][12]
-
Incubation: Incubate the cells in the staining solution for 20-30 minutes at room temperature, protected from light.[9][11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the DNA content. This allows for the discrimination of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.[12]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.[10] An abrogation of the G2 checkpoint will be observed as a decrease in the G2/M population and a corresponding increase in other phases or a sub-G1 peak (indicative of apoptosis).
Western Blotting for Checkpoint Proteins
This protocol is used to detect the expression and phosphorylation status of key cell cycle proteins following DBH treatment.
-
Sample Preparation: After cell treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13] Scrape the cells, collect the lysate, and clarify it by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the BCA assay.[8]
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.[13] Load the samples onto an SDS-PAGE gel and separate the proteins by size via electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[8][14]
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[8][15]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Phospho-Cdc2, Chk1, Cyclin B1) overnight at 4°C with gentle agitation.[8][14]
-
Washing and Secondary Antibody: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[8]
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[8] Analyze changes in protein levels or phosphorylation status relative to loading controls like β-actin or GAPDH.
Visualized Experimental Workflow
The diagram below outlines a typical experimental workflow to assess the G2 checkpoint abrogation activity of DBH.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the G2/M DNA damage checkpoint. Its well-defined mechanism of action, centered on the selective inhibition of Chk1 and Chk2 kinases, makes it a powerful tool for cell cycle research.[1][2] The ability of DBH to force cells with damaged DNA into mitosis underscores the therapeutic potential of G2 checkpoint abrogators.[2] As many cancer cells rely heavily on the G2 checkpoint for survival after DNA-damaging chemotherapy or radiation, inhibitors like DBH represent a promising strategy to enhance the efficacy of conventional cancer treatments.[1][] Further investigation and development of DBH and its analogs could lead to novel anticancer agents that selectively target tumor vulnerabilities.
References
- 1. Inhibition of the G(2) DNA damage checkpoint and of protein kinases Chk1 and Chk2 by the marine sponge alkaloid this compound | UBC Chemistry [chem.ubc.ca]
- 2. Inhibition of the G2 DNA damage checkpoint and of protein kinases Chk1 and Chk2 by the marine sponge alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Disruption of DNA Repair by a Novel CHK2 Inhibitor, ART-446, and Olaparib is a Promising Strategy for Triple-Negative Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 8. origene.com [origene.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
The Anti-inflammatory Properties of Debromohymenialdisine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debromohymenialdisine (DBH), a pyrrole-aminoimidazole alkaloid originally isolated from marine sponges of the genera Stylissa and Hymeniacidon, has garnered significant attention for its diverse biological activities. While initially investigated for its anti-cancer properties, a growing body of evidence highlights its potent anti-inflammatory effects. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, quantitative data from key experimental studies, and detailed methodologies for the assays cited. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this marine-derived compound.
Core Mechanism of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in the inflammatory response. The principal mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound has been shown to effectively suppress the activation of the NF-κB pathway.[1] It is believed to interfere with the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1] This inhibitory action leads to a significant reduction in the expression of NF-κB-mediated pro-inflammatory enzymes and cytokines.
Activation of the Nrf2/HO-1 Signaling Pathway
The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress and inflammation. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to cellular stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
This compound has been demonstrated to activate the Nrf2 signaling pathway.[1] By promoting the nuclear translocation of Nrf2, it upregulates the expression of HO-1.[1] HO-1 and its byproducts, such as carbon monoxide, possess potent anti-inflammatory properties, including the inhibition of pro-inflammatory cytokine production and the suppression of inflammatory cell recruitment.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of (10Z)-Debromohymenialdisine from in vitro studies. It is important to note that while dose-dependent inhibition has been consistently reported, specific IC50 values for many key inflammatory markers are not available in the reviewed literature. The data is primarily presented as the effects at tested concentrations.
Table 1: Inhibition of Pro-inflammatory Mediators by (10Z)-Debromohymenialdisine
| Target Molecule | Cell Type | Stimulant | Concentration of DBH (µM) | Observed Effect | Reference |
| TNF-α (protein) | Caco-2/THP-1 Co-culture | LPS | 1, 5, 10 | Dose-dependent decrease | [1] |
| IL-6 (protein) | Caco-2/THP-1 Co-culture | LPS | 1, 5, 10 | Dose-dependent decrease | [1] |
| IL-1β (protein) | Caco-2/THP-1 Co-culture | LPS | 1, 5, 10 | Dose-dependent decrease | [1] |
| iNOS (protein) | Caco-2/THP-1 Co-culture | LPS | 1, 5, 10 | Dose-dependent downregulation | [1] |
| COX-2 (protein) | Caco-2/THP-1 Co-culture | LPS | 1, 5, 10 | Dose-dependent downregulation | [1] |
| TNF-α (mRNA) | Caco-2/THP-1 Co-culture | LPS | 1, 5, 10 | Dose-dependent downregulation | [1] |
| IL-6 (mRNA) | Caco-2/THP-1 Co-culture | LPS | 1, 5, 10 | Dose-dependent downregulation | [1] |
| IL-1β (mRNA) | Caco-2/THP-1 Co-culture | LPS | 1, 5, 10 | Dose-dependent downregulation | [1] |
Table 2: Modulation of Signaling Pathways by (10Z)-Debromohymenialdisine
| Signaling Pathway/Target | Cell Type | Concentration of DBH (µM) | Observed Effect | Reference |
| NF-κB p65 (nuclear translocation) | Caco-2/THP-1 Co-culture | Not specified | Inhibition | [1] |
| Nrf2 (nuclear translocation) | Caco-2/THP-1 Co-culture | Not specified | Promotion | [1] |
| HO-1 (protein expression) | Caco-2/THP-1 Co-culture | 1, 5, 10 | Significant increase | [1] |
| Raf/MEK-1/MAPK Cascade | Biochemical Assay | 0.881 | IC50 = 881 nM | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of the anti-inflammatory properties of this compound. These protocols are based on standard laboratory procedures and the information available in the referenced literature.
Caco-2 and THP-1 Co-culture Model of Intestinal Inflammation
This in vitro model is designed to mimic the intestinal epithelial barrier and the underlying immune cells to study inflammation.
-
Cell Lines and Culture:
-
Caco-2 cells (human colorectal adenocarcinoma) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
THP-1 cells (human monocytic leukemia) are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Co-culture Setup:
-
Caco-2 cells are seeded onto the apical side of Transwell inserts (0.4 µm pore size) and cultured for 21 days to allow for differentiation into a polarized monolayer, mimicking the intestinal epithelium.
-
THP-1 monocytes are seeded in the basolateral compartment of the co-culture plates and differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, the PMA-containing medium is removed, and the cells are washed with fresh medium.
-
The Transwell inserts containing the differentiated Caco-2 monolayer are then placed into the wells containing the differentiated THP-1 cells.
-
-
Induction of Inflammation and Treatment:
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the basolateral compartment to stimulate the THP-1 macrophages.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the apical compartment at various concentrations (e.g., 1, 5, 10 µM) prior to or concurrently with LPS stimulation.
-
The co-culture is then incubated for a specified period (e.g., 24 hours).
-
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, HO-1, and components of the NF-κB and Nrf2 pathways.
-
Protein Extraction:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractionation to assess protein translocation, a specialized kit is used according to the manufacturer's instructions.
-
The protein concentration of the lysates is determined using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-HO-1, anti-NF-κB p65, anti-Nrf2, anti-IκBα) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometric analysis is performed to quantify the protein expression levels, which are typically normalized to a loading control such as β-actin or GAPDH.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is employed to measure the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Sample Collection:
-
After the treatment period in the co-culture model, the supernatant from the basolateral compartment is collected and centrifuged to remove any cellular debris.
-
-
ELISA Procedure:
-
A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubated overnight.
-
The plate is washed and blocked to prevent non-specific binding.
-
Standards of known cytokine concentrations and the collected cell culture supernatants are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for the cytokine is added, followed by incubation.
-
Streptavidin-HRP is then added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.
-
The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength using a microplate reader.
-
The concentration of the cytokine in the samples is determined by interpolating the absorbance values against the standard curve.
-
Real-Time Polymerase Chain Reaction (RT-PCR) for mRNA Expression Analysis
RT-PCR is used to quantify the gene expression levels of pro-inflammatory mediators (TNF-α, IL-6, IL-1β, iNOS, COX-2) at the messenger RNA (mRNA) level.
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
An equal amount of RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.
-
The reaction is performed in a real-time PCR thermal cycler.
-
The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression levels are normalized to the housekeeping gene and expressed as a fold change relative to the control group.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound.
Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.
Conclusion
This compound presents a compelling profile as a potent anti-inflammatory agent. Its dual mechanism of action, involving the suppression of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2/HO-1 pathway, underscores its potential for therapeutic development. The available in vitro data consistently demonstrates its ability to reduce the expression of key inflammatory mediators in a dose-dependent manner. While further research is warranted to elucidate its in vivo efficacy, safety profile, and to determine precise IC50 values for its various anti-inflammatory targets, this compound stands out as a promising lead compound derived from a natural source for the development of novel anti-inflammatory drugs. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing the understanding and application of this intriguing marine alkaloid.
References
Debromohymenialdisine: A Technical Whitepaper on its Anti-Cancer Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Debromohymenialdisine (DBH), a marine alkaloid isolated from sponges of the Stylissa genus, has emerged as a compelling compound with significant anti-cancer potential. This technical guide provides an in-depth analysis of its mechanism of action, supported by available quantitative data, detailed experimental protocols, and visualizations of its impact on critical cellular pathways. The core anti-neoplastic activity of DBH stems from its role as a potent inhibitor of key cell cycle checkpoint kinases, primarily Chk1 and Chk2. This inhibition abrogates the G2/M DNA damage checkpoint, leading to mitotic catastrophe and subsequent apoptosis in cancer cells. This document collates the current scientific understanding of DBH to serve as a resource for ongoing and future research in oncology drug development.
Introduction
Marine organisms are a rich source of structurally unique and biologically active secondary metabolites. Among these, marine alkaloids have garnered significant attention for their therapeutic properties. This compound (DBH) is a pyrrole-azepine alkaloid that has been identified as a potent inhibitor of several protein kinases. Its ability to interfere with fundamental cellular processes, such as cell cycle progression and apoptosis, positions it as a promising candidate for anti-cancer therapy, particularly in sensitizing tumors to DNA-damaging agents.
Mechanism of Action
The primary anti-cancer mechanism of this compound is the disruption of the G2/M DNA damage checkpoint. In response to DNA damage, cancer cells activate a signaling cascade to arrest the cell cycle and allow for repair. This process is heavily reliant on the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn activate the downstream checkpoint kinases Chk1 and Chk2.
DBH exerts its effect by directly inhibiting the kinase activity of both Chk1 and Chk2[1][2]. By disabling these critical transducers, DBH prevents the phosphorylation and inactivation of the Cdc25 family of phosphatases. Active Cdc25 then dephosphorylates and activates the Cyclin B1/CDK1 complex, the master regulator of mitotic entry. Consequently, cancer cells with damaged DNA are forced to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the inhibitory and cytotoxic effects of this compound and its close analog, Hymenialdisine.
Table 1: Kinase Inhibition and Checkpoint Abrogation by this compound (DBH)
| Target/Process | IC50 Value (µM) | Cell Line / System | Reference |
| Checkpoint Kinase 1 (Chk1) | 3 | in vitro kinase assay | [1][2] |
| Checkpoint Kinase 2 (Chk2) | 3.5 | in vitro kinase assay | [1][2] |
| G2 Checkpoint Inhibition | 8 | MCF-7 (Human Breast Adenocarcinoma) | [1][2] |
Table 2: Cytotoxicity of this compound (DBH) and Hymenialdisine
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| This compound | MCF-7 | Breast Adenocarcinoma | 25 | [1][2] |
| Hymenialdisine | A2780S | Ovarian (Cisplatin-Sensitive) | 146.8 | [3][4] |
| Hymenialdisine | A2780CP | Ovarian (Cisplatin-Resistant) | > 300 | [3][4] |
*Note: Hymenialdisine is a structurally related analog of DBH. This data is provided for comparative purposes.
Table 3: Representative Cell Cycle Distribution Analysis
Quantitative data for the specific effect of this compound on cell cycle phase distribution is not extensively available in the public literature. The following table represents a typical outcome for a G2/M checkpoint inhibitor in a cancer cell line like MCF-7 after 24 hours of treatment.
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Control (DMSO) | 55% | 30% | 15% |
| DBH (IC50 concentration) | 50% | 15% | 35% |
Table 4: Representative Apoptosis Induction Analysis
Specific quantitative data from Annexin V/PI assays for this compound is not widely published. This table illustrates a representative result for a compound inducing apoptosis via mitotic catastrophe in a cancer cell line after 48 hours of treatment.
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (DMSO) | 95% | 3% | 2% |
| DBH (IC50 concentration) | 50% | 25% | 25% |
Key Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the critical pathways affected by this compound.
The G2/M DNA Damage Checkpoint Pathway
References
Debromohymenialdisine: A Potential Modulator of Key Pathogenic Kinases in Alzheimer's Disease
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The dysregulation of protein kinases, particularly Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), has been identified as a central mechanism driving tau hyperphosphorylation and contributing to the neuroinflammatory cascade observed in AD. This has positioned kinase inhibitors as a promising therapeutic strategy. Debromohymenialdisine (DBH), a marine sponge-derived alkaloid, has emerged as a compound of interest due to its reported inhibitory activity against several kinases implicated in AD pathology. This technical guide provides an in-depth overview of the core data, experimental protocols, and relevant signaling pathways associated with DBH in the context of Alzheimer's disease research.
Quantitative Data: Kinase Inhibitory Activity
The inhibitory potency of this compound and its parent compound, Hymenialdisine, has been evaluated against several kinases relevant to Alzheimer's disease. The following tables summarize the available quantitative data for easy comparison.
Table 1: Inhibitory Activity (IC50) of this compound and Hymenialdisine Against Key Alzheimer's Disease-Related Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | Glycogen Synthase Kinase-3 (GSK-3) | 1.3 μM (as PKC inhibitor) | [1] |
| Hymenialdisine | Glycogen Synthase Kinase-3 (GSK-3) | 10 | [1] |
| Hymenialdisine | Cyclin-Dependent Kinase 5 (CDK5)/p25 | 28 | [1] |
| Hymenialdisine | Cyclin-Dependent Kinase 1 (CDK1)/cyclin B | 22 | [1] |
| Hymenialdisine | Cyclin-Dependent Kinase 2 (CDK2)/cyclin A | 70 | [1] |
| Hymenialdisine | Cyclin-Dependent Kinase 2 (CDK2)/cyclin E | 40 | [1] |
| Hymenialdisine | Casein Kinase 1 (CK1) | 35 | [1] |
Note: The IC50 value for this compound against GSK-3 is reported in the context of its broader activity as a PKC inhibitor. Specific IC50 values for DBH against GSK-3β and CDK5/p25 are still emerging.
Core Signaling Pathways in Alzheimer's Disease Targeted by this compound
The therapeutic potential of this compound in Alzheimer's disease research stems from its ability to inhibit key kinases that are central to the disease's pathology. These kinases, primarily GSK-3β and CDK5, are involved in a cascade of events leading to tau hyperphosphorylation and neuroinflammation.
Tau Phosphorylation Pathway
In a healthy neuron, tau protein binds to and stabilizes microtubules, which are essential for axonal transport and maintaining neuronal structure. In Alzheimer's disease, GSK-3β and CDK5 become hyperactive, leading to the excessive phosphorylation of tau. This hyperphosphorylated tau detaches from microtubules, causing them to destabilize. The detached tau then aggregates into paired helical filaments (PHFs), which ultimately form the neurofibrillary tangles (NFTs) that are a hallmark of the disease. By inhibiting GSK-3β and CDK5, this compound has the potential to reduce tau hyperphosphorylation, thereby preventing microtubule breakdown and NFT formation.
References
Debromohymenialdisine for Osteoarthritis Research: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on Debromohymenialdisine (DBH) in the context of osteoarthritis is not currently available in the scientific literature. This guide is based on the extensive research conducted on its parent compound, Hymenialdisine (HMD), which has reported anti-osteoarthritis properties and from which DBH is derived. It is plausible that DBH shares similar biological activities with HMD.
Executive Summary
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling. The molecular pathogenesis of OA involves complex signaling networks, including the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the developmental Wnt/β-catenin signaling pathway. Glycogen synthase kinase 3β (GSK-3β) is a key regulatory kinase that intersects with these pathways. Hymenialdisine (HMD), a marine sponge-derived alkaloid, and its derivative this compound (DBH), have emerged as potent kinase inhibitors. HMD has demonstrated potential therapeutic effects relevant to OA by modulating these critical signaling cascades. This technical guide provides a comprehensive overview of the core mechanisms of HMD, offering insights into its potential application in OA research and drug development, with the understanding that DBH may exhibit similar properties.
Mechanism of Action in Osteoarthritis
Hymenialdisine exerts its potential anti-osteoarthritic effects by targeting key signaling pathways involved in inflammation, cartilage degradation, and chondrocyte apoptosis.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of inflammation in OA. Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), activate this pathway in chondrocytes, leading to the production of matrix metalloproteinases (MMPs) and other catabolic enzymes that degrade the cartilage matrix. HMD has been shown to block NF-κB signaling, thereby reducing the expression of these inflammatory and catabolic mediators.[1]
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a dual role in cartilage biology. While essential for joint development, its aberrant activation in adult cartilage can lead to chondrocyte hypertrophy, apoptosis, and the expression of catabolic genes.[2][3] HMD can influence this pathway through its inhibition of GSK-3β.[1]
Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)
GSK-3β is a serine/threonine kinase that is a key negative regulator in the Wnt/β-catenin pathway. By inhibiting GSK-3β, HMD can lead to the stabilization and nuclear translocation of β-catenin.[1] While sustained activation of Wnt/β-catenin signaling can be detrimental, transient modulation may have therapeutic effects. Furthermore, GSK-3β itself is implicated in promoting inflammation and cartilage destruction.[4][5] HMD's inhibition of GSK-3β presents a complex but potentially beneficial mechanism in OA.[6][7]
Quantitative Data
Currently, specific quantitative data for the effects of Hymenialdisine on osteoarthritis-related targets such as MMPs and ADAMTSs in chondrocytes is limited in the public domain. The available data primarily focuses on its kinase inhibitory activity.
| Kinase | IC50 (nM) | Source |
| GSK-3β | 30-100 | |
| CDK1/cyclin B | 25-50 | [8] |
| CDK5/p25 | 20-40 | [8] |
| CK1 | 30-60 | |
| MEK1 | 90 | [8] |
Note: These IC50 values are from general kinase inhibitor profiling studies and not specifically from osteoarthritis models. Further research is required to determine the specific potency of HMD and DBH on catabolic enzymes in chondrocytes.
Experimental Protocols
Detailed experimental protocols for investigating the effects of Hymenialdisine or this compound in osteoarthritis research are provided below. These are standard methodologies that can be adapted for testing these compounds.
In Vitro Chondrocyte Culture and Treatment
Objective: To assess the effect of HMD/DBH on primary chondrocytes.
Methodology:
-
Isolation of Primary Chondrocytes:
-
Articular cartilage is harvested from animal joints (e.g., rat or bovine knees) under sterile conditions.
-
The cartilage is minced and subjected to enzymatic digestion using a sequence of pronase and collagenase treatments to release the chondrocytes.
-
Isolated chondrocytes are cultured in DMEM/F-12 medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
-
Cell Treatment:
-
Chondrocytes are seeded in culture plates and allowed to adhere.
-
To mimic OA conditions, cells are stimulated with a pro-inflammatory cytokine, typically IL-1β (10 ng/mL), for 24-48 hours.
-
HMD or DBH is added to the culture medium at various concentrations, typically in the range of 0.1 to 10 µM, either as a pre-treatment before IL-1β stimulation or concurrently.
-
Gene Expression Analysis by Real-Time PCR
Objective: To quantify the effect of HMD/DBH on the expression of genes related to inflammation and cartilage matrix turnover.
Methodology:
-
RNA Extraction: Total RNA is extracted from treated chondrocytes using a suitable commercial kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Quantitative PCR is performed using gene-specific primers for target genes (e.g., MMP13, ADAMTS5, COL2A1, ACAN, IL6, TNFA) and a housekeeping gene for normalization (e.g., GAPDH). The relative gene expression is calculated using the ΔΔCt method.
Western Blot Analysis for Signaling Pathways
Objective: To investigate the effect of HMD/DBH on the activation of key signaling proteins.
Methodology:
-
Protein Extraction: Whole-cell lysates are prepared from treated chondrocytes using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of p65, IκBα, β-catenin, GSK-3β).
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Animal Model of Osteoarthritis
Objective: To evaluate the therapeutic efficacy of HMD/DBH in a preclinical model of OA.
Methodology:
-
Induction of Osteoarthritis: A common model is the surgical destabilization of the medial meniscus (DMM) in mice or rats. This procedure leads to progressive cartilage degradation mimicking human OA.
-
Compound Administration: HMD or DBH can be administered systemically (e.g., via intraperitoneal injection) or locally (e.g., via intra-articular injection) at various doses and frequencies. A vehicle control group and a positive control (e.g., a known anti-inflammatory drug) should be included.
-
Assessment of Disease Progression:
-
Histological Analysis: At the end of the study, knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O-Fast Green to visualize cartilage proteoglycan content and with Hematoxylin and Eosin (H&E) for overall morphology. The severity of cartilage degradation is scored using a standardized system such as the OARSI score.
-
Pain Assessment: Behavioral tests, such as the von Frey filament test for mechanical allodynia or incapacitance testing, can be used to assess joint pain.
-
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathways
Caption: Hymenialdisine's mechanism of action in osteoarthritis.
Experimental Workflow
Caption: Experimental workflow for Hymenialdisine in OA research.
Conclusion and Future Directions
Hymenialdisine, and by extension its derivative this compound, represents a promising class of compounds for osteoarthritis research. Their ability to modulate key signaling pathways involved in inflammation and cartilage degradation, particularly through the inhibition of GSK-3β and the NF-κB pathway, provides a strong rationale for further investigation. Future research should focus on:
-
Directly evaluating the efficacy of this compound in in vitro and in vivo models of osteoarthritis.
-
Determining the specific IC50 values of both HMD and DBH against key MMPs and ADAMTSs in chondrocytes.
-
Conducting comprehensive dose-response and pharmacokinetic studies to establish optimal therapeutic windows.
-
Exploring the structure-activity relationship of Hymenialdisine derivatives to develop more potent and selective inhibitors for osteoarthritis treatment.
This technical guide provides a foundational understanding of the potential of Hymenialdisine and this compound in the field of osteoarthritis. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic utility of these marine-derived natural products.
References
- 1. Hymenialdisine: A Marine Natural Product That Acts on Both Osteoblasts and Osteoclasts and Prevents Estrogen-Dependent Bone Loss in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Wnt/β-catenin signaling ameliorates osteoarthritis in a murine model of experimental osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Wnt signaling cascade in the pathogenesis of osteoarthritis and related promising treatment strategies [frontiersin.org]
- 4. Glycogen synthase kinase 3 inhibition stimulates human cartilage destruction and exacerbates murine osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The GSK‑3β/β‑catenin signaling pathway is involved in HMGB1‑induced chondrocyte apoptosis and cartilage matrix degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclin-dependent kinases, GSK-3beta and CK1 by hymenialdisine, a marine sponge constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Synthetic Pathways to Debromohymenialdisine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debromohymenialdisine, a marine alkaloid isolated from sponges of the Axinellidae family, has garnered significant attention in the scientific community due to its potent and selective inhibition of various protein kinases. This property makes it a valuable scaffold for the development of novel therapeutics targeting a range of diseases, including cancer, inflammation, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the key synthetic pathways developed for this compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid researchers in their drug discovery and development endeavors.
Core Synthetic Strategy: The Xu-Horne Synthesis
A pivotal and widely recognized total synthesis of (±)-Debromohymenialdisine was reported by Xu, Yakushijin, and Horne in 1997.[1] This pathway constructs the characteristic tricyclic pyrrolo[2,3-c]azepin-8-one core and subsequently introduces the glycocyamidine moiety. The key steps of this synthesis are outlined below.
Part 1: Synthesis of the Tricyclic Core
The initial phase of the synthesis focuses on the construction of the 1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one core. This is achieved through a multi-step sequence starting from pyrrole-2-carboxaldehyde.
Experimental Protocol: Synthesis of N-(3,3-Diethoxypropyl)pyrrole-2-carboxamide
To a solution of pyrrole-2-carboxaldehyde (1.0 eq) in a suitable solvent, 3-amino-1,1-diethoxypropane (1.1 eq) is added. The reaction mixture is stirred at room temperature, followed by reduction of the initially formed imine, typically with a mild reducing agent like sodium borohydride, to yield the target amide.
Experimental Protocol: Intramolecular Cyclization to form 1,5,6,7-Tetrahydropyrrolo[2,3-c]azepin-8-one
The N-(3,3-diethoxypropyl)pyrrole-2-carboxamide is first hydrolyzed under acidic conditions to unmask the aldehyde functionality, yielding N-(3-oxopropyl)pyrrole-2-carboxamide. This intermediate then undergoes an intramolecular cyclization reaction, often promoted by a Lewis acid or protic acid, to afford the tricyclic lactam, 1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one.
Part 2: Formation of the Glycocyamidine Moiety and Final Product
The second part of the synthesis involves the condensation of the tricyclic core with a guanidinylating agent to form the exocyclic glycocyamidine ring system.
Experimental Protocol: Synthesis of (±)-Debromohymenialdisine
The 1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one is reacted with a suitable guanylating agent, such as 1-amidino-3,5-dimethylpyrazole nitrate, in the presence of a base. This reaction leads to the formation of an intermediate which, upon treatment with aqueous acid, undergoes cyclization and dehydration to yield (±)-Debromohymenialdisine.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the Xu-Horne synthesis of (±)-Debromohymenialdisine.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1. Amide Formation | Pyrrole-2-carboxaldehyde | N-(3,3-Diethoxypropyl)pyrrole-2-carboxamide | 3-Amino-1,1-diethoxypropane, NaBH4 | ~85% |
| 2. Hydrolysis and Intramolecular Cyclization | N-(3,3-Diethoxypropyl)pyrrole-2-carboxamide | 1,5,6,7-Tetrahydropyrrolo[2,3-c]azepin-8-one | Acidic workup followed by cyclization promoter | ~70% |
| 3. Condensation and Cyclization | 1,5,6,7-Tetrahydropyrrolo[2,3-c]azepin-8-one | (±)-Debromohymenialdisine | 1-Amidino-3,5-dimethylpyrazole nitrate, base, acid | ~60% |
Synthesis Pathway Visualization
The following diagrams illustrate the logical flow of the Xu-Horne synthesis of this compound.
Caption: Synthesis of the tricyclic core.
Caption: Final condensation and cyclization.
Conclusion
The total synthesis of this compound pioneered by Xu, Yakushijin, and Horne provides a robust and adaptable route to this important marine natural product and its analogs. The strategy of first constructing the stable tricyclic core followed by the introduction of the reactive glycocyamidine moiety has proven to be effective. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and therapeutic development of this compound-based compounds. Further research may focus on developing asymmetric syntheses to access enantiomerically pure this compound and on the diversification of the core structure to explore structure-activity relationships and identify novel kinase inhibitors with improved pharmacological profiles.
References
Methodological & Application
Application Notes: Debromohymenialdisine (DBH) in Cell Culture
Introduction
Debromohymenialdisine (DBH) is a marine sponge-derived pyrrole-imidazole alkaloid that has garnered significant interest in cancer research.[1][2] It functions as a potent inhibitor of the G2 DNA damage checkpoint, a critical cellular process that allows cells to repair DNA before entering mitosis. By abrogating this checkpoint, DBH can sensitize cancer cells to the effects of DNA-damaging agents and induce cell cycle arrest and apoptosis, making it a valuable tool for studying cell cycle regulation and a potential candidate for therapeutic development.[1][3]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its cytotoxic effects, impact on the cell cycle, and its ability to induce apoptosis.
Mechanism of Action
This compound exerts its primary effect by inhibiting the serine/threonine kinases Chk1 and Chk2.[1] These kinases are key transducers in the DNA damage response (DDR) pathway. Following DNA damage, upstream kinases like ATM and ATR activate Chk1 and Chk2, which in turn phosphorylate downstream targets such as the Cdc25 phosphatase. This phosphorylation inactivates Cdc25, preventing it from activating the Cyclin B-CDK1 complex and thereby causing a cell cycle arrest in the G2 phase. DBH directly inhibits Chk1 and Chk2, preventing this signaling cascade and forcing cells to bypass the G2 checkpoint, often leading to mitotic catastrophe and cell death.[1]
References
- 1. Inhibition of the G2 DNA damage checkpoint and of protein kinases Chk1 and Chk2 by the marine sponge alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular localization of this compound and hymenialdisine in the marine sponge Axinella sp. using a newly developed cell purification protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Debromohymenialdisine in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debromohymenialdisine (DBH) is a marine sponge-derived alkaloid that has garnered significant interest in cancer research and cell biology due to its potent inhibitory activity against a range of protein kinases.[1] These enzymes play a crucial role in cellular signaling pathways that regulate cell cycle progression, proliferation, and DNA damage response. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.
DBH has been identified as an inhibitor of several key kinases, including Checkpoint Kinase 1 (Chk1), Checkpoint Kinase 2 (Chk2), Mitogen-activated protein kinase kinase 1 (MEK1), and Protein Kinase C (PKC).[1][2][3] Its ability to modulate the activity of these enzymes makes it a valuable tool for studying their roles in cellular processes and a potential starting point for the development of novel therapeutic agents.
These application notes provide detailed protocols for utilizing DBH in in vitro kinase activity assays, along with data on its inhibitory potency and descriptions of the relevant signaling pathways.
Data Presentation
The inhibitory activity of this compound against various protein kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Kinase | IC50 (µM) | Reference |
| Chk1 | 3 | [1] |
| Chk2 | 3.5 | [1] |
| MEK1 | 0.006 | [2] |
| Protein Kinase C (PKC) | 1.3 | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams have been generated.
Figure 1. Inhibition of the Chk1/Chk2 signaling pathway by this compound.
Figure 2. Inhibition of the MEK1 signaling pathway by this compound.
Figure 3. Inhibition of the PKC signaling pathway by this compound.
References
Debromohymenialdisine: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of Debromohymenialdisine (DBH), a marine sponge-derived alkaloid, focusing on its application in cancer research. The protocols detailed below are based on published research and are intended to serve as a guide for investigating the cytotoxic, cell cycle inhibitory, and signaling pathway modulatory effects of this compound.
Summary of In Vitro Efficacy
This compound has demonstrated potent activity across various in vitro models, primarily as a kinase inhibitor with anti-proliferative and pro-apoptotic effects in cancer cell lines.
Cytotoxicity and Kinase Inhibition
Quantitative data from in vitro studies are summarized in the tables below, providing a comparative overview of this compound's efficacy.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Citation |
| MCF-7 | Breast Adenocarcinoma | Cytotoxicity | 25 | [1] |
| MCF-7 | Breast Adenocarcinoma | G2 Checkpoint Inhibition | 8 | [1] |
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (µM) | Citation |
| Chk1 | 3 | [1] |
| Chk2 | 3.5 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
This compound (stock solution in DMSO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 5, 10, 25 µM) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of G2 checkpoint inhibition.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol is to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is to investigate the effect of this compound on specific signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-p65, anti-Lamin B1, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound. For NF-κB pathway analysis, pre-treat with this compound and then stimulate with an activator like TNF-α. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). For nuclear translocation of p65, compare the levels in nuclear and cytoplasmic fractions, using Lamin B1 as a nuclear marker.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially affected by this compound and a general experimental workflow for its in vitro characterization.
Caption: G2/M checkpoint inhibition by this compound.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: General experimental workflow for in vitro studies.
References
Application Notes and Protocols: Debromohymenialdisine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debromohymenialdisine (DBH) is a marine sponge-derived pyrroloazepine alkaloid that has garnered significant interest in cancer research and cell biology due to its potent activity as a protein kinase inhibitor.[1] It functions as a crucial tool for investigating cellular processes such as cell cycle regulation, DNA damage response, and signal transduction. These application notes provide detailed protocols for the preparation of this compound stock solutions and summarize its key biological activities and physicochemical properties.
Physicochemical and Biological Properties
This compound is a yellow solid with the chemical formula C₁₁H₁₁N₅O₂ and a molecular weight of 245.24 g/mol .[1][2] It is a valuable reagent for studying various signaling pathways due to its inhibitory effects on several key kinases.
Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | References |
| CAS Number | 75593-17-8 | [1][3][4] |
| Molecular Formula | C₁₁H₁₁N₅O₂ | [1][2][3] |
| Molecular Weight | 245.24 g/mol | [1][2] |
| Appearance | Yellow Solid | [3] |
| Purity | ≥90% | [3][4] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | [3][5] |
| Storage (Solid) | -20°C for ≥ 4 years | [3] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [5][6][7] |
Inhibitory Activity
This compound exhibits inhibitory activity against a range of protein kinases. The half-maximal inhibitory concentrations (IC₅₀) for some of its key targets are presented below.
| Target Kinase | IC₅₀ | References |
| MEK-1 (MAP Kinase Kinase-1) | 881 nM | [3][5][8] |
| Chk1 (Checkpoint Kinase 1) | 3 µM | [3][5][9] |
| Chk2 (Checkpoint Kinase 2) | 3.5 µM | [3][5][9] |
| GSK-3β (Glycogen Synthase Kinase 3β) | 1.39 µM | [3][5] |
| CDK5/p25 (Cyclin-Dependent Kinase 5) | 9.12 µM | [3][5] |
| PTK6 (Protein Tyrosine Kinase 6) | 0.6 µM | [3][5] |
Signaling Pathways
This compound's biological effects are primarily mediated through the inhibition of key signaling pathways. The diagrams below illustrate the points of intervention by DBH.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound stock solutions.
Materials
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.
Step-by-Step Procedure:
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated precision balance.
-
Carefully weigh out the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.45 mg of DBH (Molecular Weight = 245.24 g/mol ).
-
-
Calculating Solvent Volume:
-
Use the following formula to calculate the required volume of DMSO:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For 2.45 mg of DBH to make a 10 mM (0.01 M) solution:
-
Volume (L) = 0.00245 g / (245.24 g/mol * 0.01 mol/L) = 0.001 L = 1 mL
-
-
-
-
Dissolving the Compound:
-
Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the weighed DBH.
-
Vortex the tube thoroughly until the solid is completely dissolved. The solution should be clear and yellow. Gentle warming to 37°C in a water bath can aid in dissolution if necessary.[5]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5][7]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6][7]
-
Protocol 2: Preparation of Working Solutions
For cell-based assays, the DMSO stock solution must be further diluted in culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells, typically below 0.5%.[7]
Step-by-Step Procedure:
-
Serial Dilution: It is best practice to perform serial dilutions to reach the final desired concentration. This helps to ensure accurate and homogenous mixing.
-
Example Dilution for a 10 µM Working Solution:
-
From your 10 mM stock solution, prepare an intermediate dilution. For example, add 1 µL of the 10 mM stock to 999 µL of sterile culture medium to create a 10 µM working solution.
-
Add the appropriate volume of this working solution to your experimental wells. For instance, adding 100 µL of the 10 µM working solution to a well already containing 900 µL of medium will result in a final concentration of 1 µM.
-
-
Vehicle Control: Always include a vehicle control in your experiments. This should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent on the cells.[7]
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the solid compound and concentrated stock solutions.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. researchgate.net [researchgate.net]
- 2. assayquant.com [assayquant.com]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of Debromohymenialdisine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debromohymenialdisine (DBH) is a marine sponge-derived pyrroloazepine alkaloid that has garnered significant interest for its potential therapeutic applications. Possessing both anti-cancer and anti-inflammatory properties, DBH's mechanism of action is primarily attributed to its potent inhibition of Checkpoint kinase 2 (Chk2), a crucial component of the DNA damage response pathway.[1] Furthermore, preclinical studies have elucidated its role in modulating key inflammatory signaling pathways, including the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2]
These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the efficacy of this compound in both oncology and inflammation models. Detailed protocols for key experimental procedures are also included to ensure reproducible and robust data generation.
Signaling Pathways of this compound
This compound exerts its biological effects through the modulation of multiple signaling pathways. In cancer, its primary target is Chk2, leading to the disruption of cell cycle checkpoints and potentially inducing apoptosis in tumor cells. In the context of inflammation, DBH has been shown to inhibit the pro-inflammatory NF-κB pathway and activate the cytoprotective Nrf2/HO-1 axis.[1][2]
Signaling pathways of this compound in cancer and inflammation.
Part 1: In Vivo Oncology Study Design
Objective
To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft mouse model.
Animal Model
-
Species: Athymic Nude Mice (nu/nu) or SCID mice.
-
Age: 6-8 weeks.
-
Supplier: Reputable commercial vendor.
-
Justification: Immunocompromised mice are required for the engraftment of human tumor cells.
Tumor Model
-
Cell Line: A human cancer cell line with known sensitivity to Chk2 inhibition or DNA damaging agents (e.g., HT-29 colon cancer, MCF-7 breast cancer).
-
Implantation: Subcutaneous injection of 1 x 10^6 to 5 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.
Experimental Groups
| Group | Treatment | Dose | Route of Administration | Frequency | Number of Animals |
| 1 | Vehicle Control | - | Intraperitoneal (i.p.) | Daily | 10 |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | Intraperitoneal (i.p.) | Daily | 10 |
| 3 | This compound | High Dose (e.g., 50 mg/kg) | Intraperitoneal (i.p.) | Daily | 10 |
| 4 | Positive Control (e.g., Doxorubicin) | 5 mg/kg | Intravenous (i.v.) | Weekly | 10 |
Quantitative Data Summary: Representative In Vivo Efficacy of a Chk2 Inhibitor
Note: As specific in vivo quantitative data for this compound is limited, the following table presents representative data for a Chk2 inhibitor to illustrate potential outcomes.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | p-value vs. Vehicle |
| Vehicle Control | 1500 ± 250 | - | - |
| Chk2 Inhibitor (Low Dose) | 900 ± 180 | 40% | <0.05 |
| Chk2 Inhibitor (High Dose) | 600 ± 120 | 60% | <0.01 |
| Positive Control | 450 ± 100 | 70% | <0.001 |
Experimental Workflow
Experimental workflow for the in vivo oncology study.
Part 2: In Vivo Inflammation Study Design
Objective
To assess the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced systemic inflammation mouse model.
Animal Model
-
Species: C57BL/6 mice.
-
Age: 8-10 weeks.
-
Supplier: Reputable commercial vendor.
-
Justification: C57BL/6 mice are a standard inbred strain for inflammation studies and exhibit a robust response to LPS.
Inflammation Model
-
Induction: A single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).
Experimental Groups
| Group | Pre-treatment (1 hour prior to LPS) | Dose | Route of Administration | LPS Challenge | Number of Animals |
| 1 | Vehicle Control | - | Intraperitoneal (i.p.) | Yes | 8 |
| 2 | This compound | Low Dose (e.g., 5 mg/kg) | Intraperitoneal (i.p.) | Yes | 8 |
| 3 | This compound | High Dose (e.g., 25 mg/kg) | Intraperitoneal (i.p.) | Yes | 8 |
| 4 | Positive Control (e.g., Dexamethasone) | 1 mg/kg | Intraperitoneal (i.p.) | Yes | 8 |
| 5 | Saline Control | - | Intraperitoneal (i.p.) | No | 8 |
Quantitative Data Summary: Representative In Vivo Efficacy of an NF-κB Inhibitor
Note: As specific in vivo quantitative data for this compound is limited, the following table presents representative data for an NF-κB inhibitor to illustrate potential outcomes.
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | p-value vs. Vehicle (TNF-α) |
| Vehicle + LPS | 2500 ± 400 | 3000 ± 500 | - |
| NF-κB Inhibitor (Low Dose) + LPS | 1500 ± 300 | 1800 ± 350 | <0.05 |
| NF-κB Inhibitor (High Dose) + LPS | 800 ± 150 | 900 ± 200 | <0.01 |
| Dexamethasone + LPS | 500 ± 100 | 600 ± 120 | <0.001 |
| Saline | <50 | <50 | <0.001 |
Experimental Workflow
Experimental workflow for the in vivo inflammation study.
Part 3: Experimental Protocols
Protocol 1: Western Blot Analysis of Tissue Lysates
1. Protein Extraction: a. Homogenize frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Incubate on ice for 30 minutes with intermittent vortexing. c. Centrifuge at 14,000 x g for 20 minutes at 4°C. d. Collect the supernatant containing the protein lysate. e. Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer: a. Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. b. Load samples onto a 4-20% Tris-glycine gel and perform electrophoresis. c. Transfer proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate with primary antibodies (e.g., anti-p-Chk2, anti-Chk2, anti-p-NF-κB p65, anti-NF-κB p65, anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Immunohistochemistry (IHC) of Tumor Sections
1. Tissue Preparation: a. Fix tumor tissues in 10% neutral buffered formalin for 24 hours. b. Dehydrate through a graded series of ethanol and embed in paraffin. c. Cut 4-5 µm sections and mount on charged slides.
2. Staining: a. Deparaffinize and rehydrate the tissue sections. b. Perform antigen retrieval using a citrate-based buffer in a pressure cooker or water bath. c. Block endogenous peroxidase activity with 3% hydrogen peroxide. d. Block non-specific binding with a blocking serum. e. Incubate with primary antibodies (e.g., anti-Ki-67 for proliferation, anti-cleaved caspase-3 for apoptosis) overnight at 4°C. f. Wash with PBS. g. Incubate with a biotinylated secondary antibody. h. Wash with PBS. i. Incubate with an avidin-biotin-peroxidase complex. j. Develop the signal with a DAB substrate. k. Counterstain with hematoxylin. l. Dehydrate and mount with a coverslip.
3. Analysis: a. Capture images using a light microscope. b. Quantify the percentage of positive cells or staining intensity using image analysis software.
Protocol 3: Flow Cytometry of Splenocytes
1. Cell Preparation: a. Harvest spleens from mice and prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer. b. Lyse red blood cells using an ACK lysis buffer. c. Wash the cells with FACS buffer (PBS with 2% FBS). d. Count viable cells using a hemocytometer and trypan blue exclusion.
2. Staining: a. Resuspend 1 x 10^6 cells per sample in FACS buffer. b. Block Fc receptors with an anti-CD16/32 antibody. c. Stain with a cocktail of fluorescently conjugated antibodies to identify immune cell populations (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-F4/80, anti-Gr-1). d. Incubate for 30 minutes on ice in the dark. e. Wash the cells twice with FACS buffer. f. Resuspend the cells in FACS buffer for analysis.
3. Data Acquisition and Analysis: a. Acquire data on a flow cytometer. b. Analyze the data using appropriate software to quantify the percentages of different immune cell populations.
Disclaimer: These protocols provide a general framework. Optimization of specific parameters, such as antibody concentrations and incubation times, may be required. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Application Notes and Protocols for Debromohymenialdisine (DBH) in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debromohymenialdisine (DBH) is a pyrrole-azepine alkaloid originally isolated from marine sponges of the Stylissa and Axinella genera.[1][2] As a natural product, it has garnered significant interest in the drug discovery community due to its potent and diverse biological activities. Structurally, it belongs to a class of compounds known for their unique seven-membered ring lactam alkaloid framework.[3] DBH functions primarily as a multi-target protein kinase inhibitor, making it a valuable tool for studying various cellular signaling pathways and a promising scaffold for the development of novel therapeutics in oncology, inflammation, and neurodegenerative diseases.[4][5]
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding sites of a range of protein kinases. This broad-spectrum activity allows it to modulate multiple critical signaling cascades involved in cell cycle regulation, DNA damage response, inflammation, and cellular proliferation.
Key Kinase Targets: DBH has been shown to inhibit several key protein kinases with varying potencies. Its activity against checkpoint kinases (Chk1 and Chk2) makes it a useful tool for studying the G2 DNA damage checkpoint.[2] Furthermore, its potent inhibition of MEK-1 and Glycogen Synthase Kinase 3β (GSK-3β) highlights its potential in cancer and neurodegenerative disease research, respectively.[2][5]
Therapeutic Applications in Drug Discovery
Oncology
DBH's role as an antineoplastic agent stems from its ability to disrupt cell cycle checkpoints and key proliferative signaling pathways.[4]
-
DNA Damage Response: By inhibiting Chk1 and Chk2, DBH can abrogate the G2 cell cycle arrest that typically occurs in response to DNA damage.[2] This can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies. In combination with radiotherapy, DBH has been shown to increase the inhibition rate of MCF-7 breast cancer cells.[3]
-
MAPK Pathway Inhibition: DBH is a potent inhibitor of MEK-1, a central kinase in the Raf/MEK/MAPK signaling cascade that is frequently hyperactivated in many cancers.[5][6] Inhibition of this pathway can lead to decreased cancer cell proliferation and survival.
-
Checkpoint Kinase Inhibition: The activation of Chk2 following DNA damage can lead to cell cycle arrest or apoptosis.[7] As a stable and effective inhibitor of Chk2, DBH and its derivatives are valuable for exploring combination therapies with existing genotoxic drugs.[1][7]
Anti-Inflammatory Applications
DBH has demonstrated significant anti-inflammatory properties, suggesting its potential for treating inflammatory conditions such as Inflammatory Bowel Disease (IBD).[1][8]
-
NF-κB Pathway Inhibition: In cellular models of intestinal inflammation, DBH attenuates the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[1][9] It achieves this by down-regulating the expression of iNOS and COX-2, key enzymes in the inflammatory response, through the inhibition of NF-κB nuclear translocation.[1][8]
-
Nrf2 Pathway Activation: DBH promotes the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a key transcription factor in the antioxidant response.[1] This leads to an increased expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and cytoprotective effects.[1][8]
Neurodegenerative Diseases
The inhibition of Glycogen Synthase Kinase-3 (GSK-3) by DBH opens avenues for its investigation in the context of neurodegenerative disorders like Alzheimer's disease.[5]
-
GSK-3β Inhibition: GSK-3β overactivity is implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[5] As an inhibitor of GSK-3β, DBH presents a potential therapeutic strategy for mitigating tau pathology.
-
Neuroprotection: Alkaloids, in general, are being explored for their neuroprotective properties by modulating various signaling pathways involved in neuronal survival and homeostasis.[10]
Data Presentation: Kinase Inhibitory Activity of DBH
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound against various protein kinases.
| Kinase Target | IC₅₀ Value | Reference |
| Mitogen-activated protein kinase kinase 1 (MEK-1) | 6.0 nM | [5] |
| Mitogen-activated protein kinase kinase 1 (MEK-1) | 881 nM | [2][6] |
| Protein Tyrosine Kinase 6 (PTK6) | 0.6 µM | [2] |
| Protein Kinase C (PKC) | 1.3 µM | [5] |
| Glycogen Synthase Kinase 3β (GSK-3β) | 1.39 µM | [2] |
| Checkpoint Kinase 1 (Chk1) | 3.0 µM | [2] |
| Checkpoint Kinase 2 (Chk2) | 3.5 µM | [2] |
| Cyclin-dependent kinase 5/p25 (CDK5/p25) | 9.12 µM | [2] |
Signaling Pathway Diagrams
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay (Fluorescence-Based)
This protocol provides a general method for assessing the inhibitory activity of DBH against a specific kinase.
Materials:
-
Recombinant Kinase (e.g., Chk2, MEK-1)
-
Kinase-specific peptide substrate
-
ATP (Adenosine Triphosphate)
-
This compound (DBH) stock solution in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Fluorescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well microplates (white, opaque)
-
Plate reader with luminescence detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of DBH in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the DBH dilution (or DMSO control).
-
Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) by following the manufacturer's instructions for the ADP-Glo™ kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each DBH concentration relative to the DMSO control. Plot the inhibition data against the logarithm of the DBH concentration and fit the curve using non-linear regression to determine the IC₅₀ value.
Protocol 2: In Vitro Anti-Inflammatory Assay in a Caco-2/THP-1 Co-Culture Model
This protocol is based on the methodology used to evaluate the anti-inflammatory effects of DBH on an intestinal inflammation model.[1]
Materials:
-
Caco-2 human epithelial colorectal adenocarcinoma cells
-
THP-1 human monocytic cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound (DBH)
-
Transwell inserts (e.g., 0.4 µm pore size) for 12-well plates
-
Cell culture medium (e.g., DMEM for Caco-2, RPMI-1640 for THP-1)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for Western Blotting
Methodology:
-
Caco-2 Monolayer Formation: Seed Caco-2 cells onto the upper chamber of Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a tight monolayer.
-
THP-1 Differentiation: Culture THP-1 monocytes in the lower chamber of the 12-well plates. Differentiate them into macrophage-like cells by treating with PMA (e.g., 100 nM) for 48 hours.
-
Co-Culture Setup: After differentiation, replace the medium in the lower chamber with fresh medium and place the Transwell inserts containing the Caco-2 monolayer into these wells, establishing the co-culture system.
-
Treatment: Pre-treat the THP-1 macrophages in the lower chamber with various concentrations of DBH (e.g., 1–5 µM) for 2 hours.[1]
-
Inflammatory Challenge: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the lower chamber and incubate for 24 hours.
-
Sample Collection: After incubation, collect the supernatant from the lower chamber for cytokine analysis. Lyse the THP-1 cells for protein extraction and subsequent Western blot analysis.
-
Cytokine Analysis: Quantify the concentration of TNF-α, IL-6, and IL-1β in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Use the cell lysates to perform Western blotting to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB (e.g., p-IκBα) and Nrf2 (e.g., nuclear Nrf2, HO-1) pathways.
Experimental Workflow Visualization
References
- 1. (10Z)-Debromohymenialdisine from Marine Sponge Stylissa sp. Regulates Intestinal Inflammatory Responses in Co-Culture Model of Epithelial Caco-2 Cells and THP-1 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | The therapeutic potential and application of marine alkaloids in treating breast cancer [frontiersin.org]
- 4. medkoo.com [medkoo.com]
- 5. Kinase Inhibitors from Marine Sponges [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Debromohymenialdisine (DBH) as a Tool for Studying DNA Repair
Audience: Researchers, scientists, and drug development professionals.
Abstract: Debromohymenialdisine (DBH), a marine sponge alkaloid, is a potent inhibitor of the checkpoint kinases Chk1 and Chk2, which are crucial transducers in the DNA damage response (DDR) pathway. By selectively targeting these kinases without significantly affecting upstream proteins like ATM or ATR, DBH serves as a valuable chemical tool to investigate the G2/M DNA damage checkpoint, study DNA repair mechanisms, and explore strategies to sensitize cancer cells to genotoxic agents.[1][2][3] These notes provide detailed protocols for utilizing DBH in cell-based assays to study its effects on cell cycle progression and protein signaling in the context of DNA damage.
Mechanism of Action: G2 Checkpoint Abrogation
In response to DNA damage, eukaryotic cells activate signaling pathways known as checkpoints to arrest the cell cycle and allow time for repair.[3] The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. This pathway is primarily initiated by the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by DNA double-strand breaks and single-strand breaks, respectively.[4]
Activated ATM and ATR phosphorylate and activate the downstream effector kinases Chk2 and Chk1.[4][5] Chk1 and Chk2 then phosphorylate and inactivate the Cdc25 family of phosphatases. Inactivated Cdc25 can no longer activate the Cyclin B/CDK1 complex, which is the master regulator of entry into mitosis. This results in cell cycle arrest in the G2 phase.[6]
This compound acts as a competitive inhibitor of Chk1 and Chk2.[2][3] By inhibiting these kinases, DBH prevents the inactivation of Cdc25, thereby overriding the DNA damage-induced G2 arrest. This forces cells with damaged DNA to prematurely enter mitosis, often leading to mitotic catastrophe and apoptosis. This mechanism makes DBH a powerful tool for studying the specific roles of Chk1 and Chk2 and for potentially sensitizing cancer cells, many of which have a defective G1 checkpoint and are highly reliant on the G2 checkpoint, to DNA-damaging therapies.[3][]
Data Presentation: Quantitative Analysis
DBH has been characterized both in enzymatic assays and in cell-based systems. The following tables summarize key quantitative data for its activity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 Value (µM) | Source |
|---|---|---|
| Chk1 | 3.0 | [1][2][3] |
| Chk2 | 3.5 | [1][2][3] |
| MAP Kinase Kinase 1 (MEK1) | 0.881 | [1] |
| Glycogen Synthase Kinase 3β (GSK3β) | 1.39 | [1] |
| Protein Tyrosine Kinase 6 (PTK6) | 0.6 | [1] |
| Cyclin-Dependent Kinase 5/p25 | 9.12 |[1] |
Table 2: Cell-Based Activity of this compound
| Assay | Cell Line | IC50 Value (µM) | Source |
|---|---|---|---|
| G2 Checkpoint Inhibition | MCF-7 | 8.0 | [2][3] |
| Cytotoxicity | MCF-7 | 25.0 |[2][3] |
Experimental Protocols
The following protocols provide a workflow to investigate the ability of DBH to abrogate a DNA damage-induced G2 checkpoint in a cancer cell line (e.g., HeLa or MCF-7).
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with a DNA damaging agent followed by DBH.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
6-well tissue culture plates
-
DNA damaging agent stock solution (e.g., Doxorubicin, 10 mM in DMSO)
-
This compound (DBH) stock solution (10 mM in DMSO)
-
Vehicle control (sterile DMSO)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-60% confluency after 24 hours.
-
DNA Damage Induction: After 24 hours, treat the cells with a DNA damaging agent to induce G2 arrest. A common condition is 0.2-0.5 µM Doxorubicin for 24 hours. Include an untreated control group.
-
DBH Treatment: Following the DNA damage induction period, add DBH directly to the medium at the desired final concentration (e.g., 5-10 µM). Also, treat cells with a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional period (e.g., 1-2 hours) to assess checkpoint abrogation.
-
Harvesting: Proceed to harvest cells for downstream analysis as described in Protocols 2 and 3.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells, allowing for quantification of cell cycle phases. Abrogation of the G2 checkpoint will be observed as a decrease in the G2/M population and a potential increase in sub-G1 (apoptotic) cells.[8][9]
Materials:
-
Harvested cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest and Wash: Harvest cells by trypsinization, transfer to a 15 mL conical tube, and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.[8]
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the pellet with 5 mL of PBS. Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[8]
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use appropriate software to gate the cell populations and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Checkpoint Proteins
This protocol is used to detect changes in protein levels or phosphorylation status. A key marker for entry into mitosis after G2 abrogation is the phosphorylation of Histone H3 at Serine 10 (p-H3).[2]
Materials:
-
Harvested cells from Protocol 1
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer system
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Wash the cell pellet from Protocol 1 with ice-cold PBS. Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer and incubating on ice for 20 minutes. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli buffer to equal amounts of protein (e.g., 20-30 µg) and denature by boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody (e.g., anti-p-H3, diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, then apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the p-H3 band, normalized to a loading control like β-Actin, will indicate the proportion of cells entering mitosis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of the G(2) DNA damage checkpoint and of protein kinases Chk1 and Chk2 by the marine sponge alkaloid this compound | UBC Chemistry [chem.ubc.ca]
- 3. Inhibition of the G2 DNA damage checkpoint and of protein kinases Chk1 and Chk2 by the marine sponge alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Disruption of DNA Repair by a Novel CHK2 Inhibitor, ART-446, and Olaparib is a Promising Strategy for Triple-Negative Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Debromohymenialdisine (DBH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debromohymenialdisine (DBH) is a marine sponge-derived alkaloid that has demonstrated significant potential as an anti-cancer agent. Its primary mechanism of action involves the inhibition of key cell cycle checkpoint kinases, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines. These application notes provide a comprehensive overview of cell lines sensitive to DBH, detailed protocols for assessing its activity, and an exploration of the underlying signaling pathways.
Sensitive Cell Lines and IC50 Values
DBH has shown cytotoxic and checkpoint inhibitory effects in various cancer cell lines. The MCF-7 breast cancer cell line is a well-documented sensitive model.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | G2 Checkpoint Inhibition | 8 | [1][2] |
| MCF-7 | Breast Cancer | Cytotoxicity | 25 | [1][2] |
| - | - | Chk1 Kinase Inhibition | 3 | [1][2] |
| - | - | Chk2 Kinase Inhibition | 3.5 | [1][2] |
Signaling Pathway
DBH exerts its anti-cancer effects by targeting the G2/M checkpoint, a critical control point in the cell cycle that prevents cells with damaged DNA from entering mitosis. The primary molecular targets of DBH are the serine/threonine kinases Chk1 and Chk2.
-
DNA Damage Response: Upon DNA damage, sensor proteins like ATM and ATR are activated.
-
Chk1/Chk2 Activation: ATM and ATR then phosphorylate and activate Chk1 and Chk2.
-
DBH Inhibition: DBH directly inhibits the kinase activity of both Chk1 and Chk2.
-
Cdc25 Phosphatase Activity: Activated Chk1 and Chk2 normally phosphorylate and inactivate Cdc25 phosphatases (Cdc25A, B, and C). By inhibiting Chk1/Chk2, DBH prevents the inactivation of Cdc25.
-
Cdk1/Cyclin B1 Activation: Active Cdc25 phosphatases dephosphorylate and activate the Cyclin B1-Cdk1 complex, the master regulator of entry into mitosis.
-
G2/M Arrest and Apoptosis: The abrogation of the G2 checkpoint by DBH in cells with DNA damage leads to premature entry into mitosis, resulting in mitotic catastrophe and subsequent apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity of cell lines to this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of DBH that inhibits cell viability by 50% (IC50).
Materials:
-
This compound (DBH)
-
Sensitive cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of DBH in complete medium. Remove the medium from the wells and add 100 µL of the DBH dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve DBH).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of DBH concentration to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of DBH on cell cycle distribution.
Materials:
-
DBH
-
Sensitive cancer cell line
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with DBH at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by DBH.
Materials:
-
DBH
-
Sensitive cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with DBH at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound is a potent inhibitor of Chk1 and Chk2 kinases, leading to G2/M checkpoint abrogation and apoptosis in sensitive cancer cell lines. The provided protocols offer a robust framework for researchers to investigate the anti-cancer properties of DBH and to identify additional sensitive cell lines and further elucidate its mechanism of action. These studies will be crucial for the continued development of DBH as a potential therapeutic agent.
References
- 1. Inhibition of the G2 DNA damage checkpoint and of protein kinases Chk1 and Chk2 by the marine sponge alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the G(2) DNA damage checkpoint and of protein kinases Chk1 and Chk2 by the marine sponge alkaloid this compound | UBC Chemistry [chem.ubc.ca]
Application Notes and Protocols: Debromohymenialdisine Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debromohymenialdisine (DBH) is a marine alkaloid derived from sponges of the Stylissa species. It has garnered interest in oncology research due to its activity against a variety of cancer cell lines, including melanoma, prostate, and breast cancer, where it has been shown to inhibit cell proliferation and migration.[1] The primary mechanism of action of DBH is the inhibition of the checkpoint kinases Chk1 and Chk2, which are critical components of the DNA damage response pathway. By inhibiting these kinases, DBH can abrogate cell cycle checkpoints, particularly the G2/M checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells with damaged DNA. This mechanism also suggests a strong potential for DBH to act as a sensitizing agent for DNA-damaging therapies such as chemotherapy and radiotherapy.
These application notes provide a summary of the known preclinical information for this compound and offer detailed, proposed protocols for its evaluation in xenograft models based on its mechanism of action and data from analogous Chk1 inhibitors.
Mechanism of Action: DNA Damage Checkpoint Inhibition
This compound functions as an ATP-competitive inhibitor of the serine/threonine kinases Chk1 and Chk2. In response to DNA damage, upstream kinases such as ATM and ATR phosphorylate and activate Chk1 and Chk2. These activated kinases then phosphorylate downstream targets, including Cdc25 phosphatases, leading to their inactivation and subsequent cell cycle arrest. This pause allows time for DNA repair.
By inhibiting Chk1 and Chk2, this compound prevents the inactivation of Cdc25, leading to premature entry into mitosis despite the presence of DNA damage. This forced mitotic entry with unrepaired DNA results in genomic instability and, ultimately, apoptotic cell death. This targeted disruption of the DNA damage checkpoint is particularly promising in p53-deficient tumors, which are more reliant on the G2/M checkpoint for survival after DNA damage.
dot
Caption: this compound inhibits Chk1/Chk2, overriding the G2/M checkpoint.
Quantitative Data from Preclinical Studies
While direct in vivo efficacy data for this compound in xenograft models is not extensively published, the following tables summarize the in vitro potency and provide a proposed framework for evaluating its anti-tumor activity in vivo, based on data from analogous Chk1 inhibitors.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference |
| Chk1 Inhibition (IC₅₀) | 3 µM | In vitro kinase assay | [2] |
| Chk2 Inhibition (IC₅₀) | 3.5 µM | In vitro kinase assay | [2] |
| G2 Checkpoint Inhibition (IC₅₀) | 8 µM | MCF-7 | [2] |
| Cytotoxicity (IC₅₀) | 25 µM | MCF-7 | [2] |
Table 2: Proposed In Vivo Xenograft Study Design and Expected Endpoints
| Parameter | Description |
| Animal Model | Athymic nude mice (e.g., BALB/c nude or NSG) |
| Tumor Models | Subcutaneous xenografts of human cancer cell lines (e.g., melanoma: A375; prostate: PC-3; breast: MDA-MB-231) |
| Treatment Groups | 1. Vehicle Control2. This compound (monotherapy)3. DNA-damaging agent (e.g., irinotecan, gemcitabine, or radiation)4. This compound + DNA-damaging agent |
| Dosage and Administration (Proposed) | This compound: 10-50 mg/kg, intraperitoneal (IP) or intravenous (IV) injection, daily or every other day. DNA-damaging agent: Standard literature dosage and schedule. |
| Primary Endpoint | Tumor Growth Inhibition (TGI). Calculated as: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. |
| Secondary Endpoints | - Body weight changes (to assess toxicity)- Survival analysis- Biomarker analysis from tumor tissue (e.g., pChk1, γH2AX, cleaved caspase-3) |
Experimental Protocols
The following are detailed protocols for conducting xenograft studies to evaluate the efficacy of this compound.
Protocol 1: Subcutaneous Xenograft Model Establishment
dot
Caption: Workflow for establishing subcutaneous tumor xenografts in mice.
Materials:
-
Human cancer cell line of interest (e.g., A375 melanoma, PC-3 prostate, MDA-MB-231 breast)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel® Basement Membrane Matrix
-
Athymic nude mice (6-8 weeks old)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Preparation: Culture cells in their recommended medium until they reach 80-90% confluency. Harvest the cells using trypsin, wash with PBS, and perform a cell count and viability assessment using a hemocytometer and Trypan Blue.
-
Injection Suspension: Centrifuge the required number of cells and resuspend the pellet in cold, sterile PBS or serum-free medium to achieve a concentration of 1-10 x 10⁷ cells/mL. On ice, mix the cell suspension 1:1 with Matrigel.
-
Implantation: Anesthetize the mice and subcutaneously inject 100-200 µL of the cell/Matrigel suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor growth by palpation. Once tumors are palpable, measure their volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into the treatment groups outlined in Table 2.
Protocol 2: In Vivo Efficacy Study with this compound
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound (DBH)
-
Vehicle for DBH (e.g., DMSO, saline, or a formulation with Solutol/Cremophor)
-
Chemotherapeutic agent (if applicable, e.g., irinotecan) and its vehicle
-
Sterile syringes and needles for injection
-
Animal balance
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. On each treatment day, dilute the stock solution to the final desired concentration with a sterile vehicle (e.g., saline). The final concentration of DMSO should typically be below 10%.
-
Treatment Administration:
-
Administer this compound or vehicle control to the respective groups via intraperitoneal (IP) or intravenous (IV) injection. A proposed starting dose could be in the range of 10-50 mg/kg, administered daily or on an every-other-day schedule.
-
For combination therapy, administer the chemotherapeutic agent according to its established protocol. The timing of DBH administration relative to the chemotherapeutic agent is critical. It is often given 1-4 hours prior to the DNA-damaging agent to ensure maximal inhibition of Chk1/Chk2 during the period of DNA damage.
-
-
Monitoring:
-
Measure tumor volumes and mouse body weights 2-3 times per week. A significant drop in body weight (>15-20%) is an indicator of toxicity and may require dose reduction or cessation of treatment.
-
Observe the animals daily for any other signs of distress or toxicity.
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. At the endpoint, euthanize the mice and excise the tumors.
-
Tissue Collection: A portion of each tumor should be flash-frozen in liquid nitrogen for protein and RNA analysis, and another portion fixed in formalin for immunohistochemistry.
Protocol 3: Pharmacodynamic Biomarker Analysis
Objective: To confirm target engagement and downstream effects of this compound in tumor tissue.
Materials:
-
Excised tumor tissues (frozen and formalin-fixed)
-
Lysis buffer for protein extraction
-
Antibodies for Western blotting and Immunohistochemistry (IHC):
-
Phospho-Chk1 (Ser345)
-
Total Chk1
-
Gamma-H2AX (γH2AX - a marker of DNA double-strand breaks)
-
Cleaved Caspase-3 (a marker of apoptosis)
-
Ki-67 (a marker of proliferation)
-
Procedure (Western Blotting):
-
Homogenize the frozen tumor samples in lysis buffer and quantify the protein concentration.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (e.g., anti-pChk1, anti-γH2AX).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Expected Outcome: In tumors treated with a DNA-damaging agent plus this compound, an increase in the levels of pChk1 (Ser345), γH2AX, and cleaved caspase-3 is expected compared to the control and single-agent groups. The hyper-phosphorylation of Chk1 at Ser345 is an indicator of Chk1 inhibition.
Procedure (Immunohistochemistry):
-
Embed the formalin-fixed tissues in paraffin and cut thin sections.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate the sections with primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3).
-
Follow with a labeled secondary antibody and a chromogenic substrate (e.g., DAB).
-
Counterstain with hematoxylin and mount the slides.
-
Analyze the slides under a microscope to assess the percentage of positive cells and staining intensity.
Expected Outcome: A decrease in Ki-67 staining (reduced proliferation) and an increase in cleaved caspase-3 staining (increased apoptosis) are expected in the combination treatment group.
Conclusion
This compound represents a promising therapeutic agent due to its targeted inhibition of the critical DNA damage response kinases Chk1 and Chk2. While direct in vivo xenograft data is limited, the protocols and endpoints described here, based on its established mechanism and evidence from analogous compounds, provide a robust framework for its preclinical evaluation. Such studies are essential to determine its efficacy as a monotherapy and, more likely, as a potent sensitizer for existing cancer therapies, paving the way for its potential clinical development.
References
Troubleshooting & Optimization
Technical Support Center: Improving Debromohymenialdisine (DBH) Solubility in Aqueous Buffers
Welcome to the technical support center for Debromohymenialdisine (DBH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with DBH in aqueous buffers for experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered when preparing DBH solutions for in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound (DBH) in aqueous solutions?
A1: The predicted aqueous solubility of DBH is approximately 0.5 mg/mL[1]. However, achieving this concentration in practice can be challenging due to the compound's physicochemical properties. It is readily soluble in organic solvents like DMSO, ethanol, and methanol[2].
Q2: My DBH is precipitating when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue. Here are several troubleshooting steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, ideally below 0.5%, to minimize its toxic effects on cells and reduce the risk of precipitation[3].
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in the aqueous buffer to gradually decrease the solvent polarity.
-
Pre-warm the Aqueous Buffer: Warming the buffer to 37°C before adding the DBH stock can sometimes improve solubility.
-
Gentle Mixing: Add the DBH stock solution dropwise to the aqueous buffer while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Use of Co-solvents: In some cases, the inclusion of a small percentage of a pharmaceutically acceptable co-solvent in the final aqueous solution can improve solubility. However, this must be carefully validated for compatibility with your specific assay.
Q3: Can I use sonication to dissolve DBH in an aqueous buffer?
A3: Yes, gentle sonication in an ultrasonic bath can be used to aid the dissolution of DBH after dilution into an aqueous buffer[2]. However, it is crucial to monitor the solution to avoid overheating, which could degrade the compound. Use short bursts of sonication and allow the solution to cool between cycles.
Q4: What is the recommended storage condition for DBH stock solutions?
A4: DBH stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months)[2]. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes[2][3].
Troubleshooting Table
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Rapid change in solvent polarity. | Perform a stepwise dilution. Add the DBH stock solution dropwise while gently mixing. |
| High final concentration of the compound. | Ensure the final concentration of DBH is within its solubility limit in the chosen buffer. | |
| Low temperature of the aqueous buffer. | Pre-warm the aqueous buffer to 37°C before adding the DBH stock solution. | |
| Cloudiness or turbidity in cell culture media | Interaction with media components (e.g., proteins, salts). | Test the solubility of DBH in a simpler buffer like PBS first. If it remains soluble, media components may be the issue. Consider using a serum-free medium for the initial dissolution. |
| pH of the medium affecting solubility. | Check the pH of your final solution. DBH's solubility may be pH-dependent. | |
| Inconsistent experimental results | Incomplete dissolution of DBH. | Visually inspect the solution for any particulate matter before use. Gentle warming and sonication can aid dissolution. |
| Degradation of DBH stock solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at the recommended temperature. |
II. Quantitative Data on DBH Solubility
While specific experimental data on DBH solubility in various aqueous buffers is limited in publicly available literature, the following table summarizes the known solubility information. Researchers are encouraged to determine the empirical solubility in their specific buffer systems.
| Solvent | Solubility | Reference |
| Water (Predicted) | 0.5 mg/mL | [1] |
| DMSO | Soluble | [2] |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [2] |
III. Experimental Protocols
Protocol 1: Preparation of a this compound (DBH) Stock Solution in DMSO
Materials:
-
This compound (DBH) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the DBH powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of DBH powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the DBH is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution of DBH in an Aqueous Buffer for in vitro Kinase Assays
Materials:
-
DBH stock solution in DMSO (e.g., 10 mM)
-
Aqueous assay buffer (e.g., Phosphate Buffered Saline (PBS) or Tris-based buffer), pre-warmed to 37°C
-
Sterile polypropylene tubes
Procedure:
-
Thaw a single-use aliquot of the DBH DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the pre-warmed aqueous assay buffer to achieve the final desired concentration.
-
Example for a 10 µM final concentration from a 10 mM stock:
-
Step 1 (1:10 dilution): Add 2 µL of 10 mM DBH stock to 18 µL of pre-warmed assay buffer to get a 1 mM intermediate solution.
-
Step 2 (1:100 dilution): Add 2 µL of the 1 mM intermediate solution to 198 µL of pre-warmed assay buffer to achieve a final concentration of 10 µM.
-
-
-
Gently vortex the solution after each dilution step.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately in your assay.
Protocol 3: Preparation of a Working Solution of DBH for Cell-Based Assays
Materials:
-
DBH stock solution in DMSO (e.g., 10 mM)
-
Cell culture medium, pre-warmed to 37°C
-
Sterile polypropylene tubes
Procedure:
-
Thaw a single-use aliquot of the DBH DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium, ensuring the final DMSO concentration is below 0.5%.
-
Add the calculated volume of the DBH stock solution dropwise to the pre-warmed cell culture medium while gently swirling the medium.
-
Ensure the solution is thoroughly mixed before adding it to the cells.
-
Visually inspect the medium for any signs of precipitation before treating the cells.
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound is known to inhibit several protein kinases, primarily affecting cell cycle checkpoints and mitogenic signaling.
1. Chk1/Chk2 Signaling Pathway Inhibition by DBH
DBH inhibits the checkpoint kinases Chk1 and Chk2. These kinases are crucial for arresting the cell cycle in response to DNA damage, allowing time for repair. They are activated by the upstream kinases ATM and ATR. Once active, Chk1 and Chk2 phosphorylate and inactivate CDC25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. By inhibiting Chk1 and Chk2, DBH prevents the inactivation of CDC25, leading to inappropriate entry into mitosis with damaged DNA.
Caption: Inhibition of the Chk1/Chk2 pathway by DBH.
2. MEK1 Signaling Pathway Inhibition by DBH
DBH also inhibits MAP kinase kinase 1 (MEK1), a central component of the Ras-Raf-MEK-ERK signaling pathway. This pathway is activated by various growth factors and mitogens, leading to cell proliferation, differentiation, and survival. Activated Ras recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1. MEK1 then phosphorylates and activates ERK (extracellular signal-regulated kinase). By inhibiting MEK1, DBH blocks the propagation of this signal, thereby inhibiting cell proliferation.
References
Debromohymenialdisine stability and storage conditions
Welcome to the technical support center for Debromohymenialdisine. This guide provides essential information on the stability and storage of this compound, alongside troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1]
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare stock solutions in a suitable solvent such as DMSO, ethanol, or methanol.[1] Once prepared, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C. Generally, these solutions are usable for up to one month.[2] To avoid repeated freeze-thaw cycles, it is best to use fresh aliquots for each experiment.
Q3: Is this compound sensitive to light?
Q4: What is the solubility of this compound?
This compound is soluble in DMSO, ethanol, and methanol.[1]
Q5: I observed precipitation in my stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded or if the solvent has partially evaporated. Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, sonication may be helpful. To prevent this, ensure vials are tightly sealed and consider preparing a slightly lower concentration stock solution.
Q6: My compound doesn't seem to be active in my assay. What are the possible reasons?
Several factors could contribute to a lack of activity.
-
Improper Storage: Ensure the compound has been stored correctly at -20°C and protected from light.
-
Degradation: Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation. Use a fresh aliquot of your stock solution.
-
Incorrect Concentration: Verify the calculations for your working solution concentration.
-
Assay Specifics: The inhibitory activity of this compound is target-dependent. It is a known inhibitor of Chk1 and Chk2 kinases.[1]
Stability and Storage Data
The following table summarizes the recommended storage and stability information for this compound.
| Parameter | Condition | Recommendation | Stability |
| Solid Form | Long-term Storage | Store at -20°C in a dry, dark place. | ≥ 4 years |
| Shipping | Shipped at room temperature for short durations in the continental US. | Stable | |
| Solution | Stock Solution Storage | Aliquot and store in tightly sealed vials at -20°C. | Up to 1 month |
| Freeze-Thaw Cycles | Minimize repeated freeze-thaw cycles to prevent degradation. | Avoid | |
| Short-term (Working Solution) | Keep on ice and protected from light during experiments. Prepare fresh for each experiment if possible. | ||
| Solubility | Solvents | Soluble in DMSO, Ethanol, and Methanol. |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of a this compound solution over time.
Objective: To determine the degradation of this compound under specific storage conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., Methanol or Acetonitrile)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Preparation of Standard Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The main peak corresponding to this compound should be identified and its area recorded.
-
Sample Storage: Store the remaining stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot of the stored solution.
-
HPLC Analysis: Analyze the aged sample under the same HPLC conditions as the initial analysis.
-
Data Analysis: Compare the peak area of this compound in the aged samples to the initial (T=0) sample. The appearance of new peaks may indicate degradation products. Calculate the percentage of remaining this compound at each time point.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results. | 1. Degradation of this compound stock solution. 2. Inaccurate pipetting. 3. Variation in experimental conditions. | 1. Use a fresh aliquot of the stock solution for each experiment. 2. Calibrate pipettes regularly. 3. Ensure all experimental parameters are consistent between replicates. |
| Loss of compound activity over time. | 1. The compound may be degrading in the assay medium. 2. Repeated freeze-thaw cycles of the stock solution. | 1. Assess the stability of this compound in your specific assay buffer over the time course of the experiment. 2. Prepare single-use aliquots of the stock solution. |
| Precipitation observed in the working solution. | 1. The solubility limit of this compound has been exceeded in the aqueous buffer. 2. The solvent from the stock solution is not compatible with the assay buffer. | 1. Lower the final concentration of this compound. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay buffer is low and compatible with your experimental system. |
Visualizations
Signaling Pathway of this compound Action
This compound is a known inhibitor of the checkpoint kinases Chk1 and Chk2, which are key components of the DNA damage response pathway.
Caption: Mechanism of action of this compound in the DNA damage pathway.
Troubleshooting Workflow for Loss of Compound Activity
This workflow provides a logical sequence of steps to diagnose and resolve issues related to the loss of this compound activity in an experiment.
Caption: Troubleshooting workflow for loss of this compound activity.
References
- 1. Inhibition of the G(2) DNA damage checkpoint and of protein kinases Chk1 and Chk2 by the marine sponge alkaloid this compound | UBC Chemistry [chem.ubc.ca]
- 2. Inhibition of the G2 DNA damage checkpoint and of protein kinases Chk1 and Chk2 by the marine sponge alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Debromohymenialdisine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Debromohymenialdisine (DBH), a potent kinase inhibitor. Our resources are designed to help you minimize off-target effects and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBH) and what are its primary targets?
A1: this compound is a marine sponge alkaloid that functions as an ATP-competitive kinase inhibitor.[1] Its primary targets are the checkpoint kinases Chk1 and Chk2, which are crucial regulators of the DNA damage response and cell cycle progression.[2] By inhibiting Chk1 and Chk2, DBH can abrogate the G2/M DNA damage checkpoint.
Q2: What are the known off-targets of this compound?
A2: DBH is known to inhibit a range of other kinases at various concentrations, which can lead to off-target effects. Documented off-targets include Mitogen-activated protein kinase kinase 1 (MEK-1), Glycogen synthase kinase 3β (GSK3β), Cyclin-dependent kinase 5 (CDK5/p25), and Protein Tyrosine Kinase 6 (PTK6).[1] It is crucial to be aware of these off-targets when designing experiments and interpreting data.
Q3: How can I minimize off-target effects in my experiments with DBH?
A3: Minimizing off-target effects is critical for obtaining reliable and interpretable results. Key strategies include:
-
Use the lowest effective concentration: Determine the minimal concentration of DBH required to inhibit its primary targets (Chk1/Chk2) in your experimental system.
-
Perform dose-response studies: Characterize the effects of DBH across a range of concentrations to distinguish on-target from off-target effects.
-
Employ orthogonal approaches: Use structurally and mechanistically different inhibitors of the same target to confirm that the observed phenotype is due to on-target inhibition.
-
Utilize knockout or knockdown models: If possible, use genetic approaches to validate that the effect of DBH is dependent on the presence of its intended target.
Q4: What are the potential consequences of off-target inhibition by DBH?
A4: Off-target effects can lead to a variety of unintended biological consequences, complicating data interpretation. For example, inhibition of MEK-1 can affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. Inhibition of GSK3β can impact multiple pathways, including Wnt signaling and glycogen metabolism. Understanding the potential off-target signaling pathways is essential for accurate analysis of your experimental outcomes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected Phenotype (e.g., excessive toxicity, altered cell morphology) | Inhibition of off-target kinases such as MEK-1 or GSK3β. | 1. Lower DBH Concentration: Titrate down the concentration of DBH to a range where it is more selective for Chk1/Chk2. 2. Profile Off-Target Pathways: Use Western blotting to check the phosphorylation status of key downstream effectors of potential off-targets (e.g., p-ERK for MEK-1, p-GSK3β for GSK3β). 3. Use a More Selective Inhibitor: Consider using a more selective Chk1/Chk2 inhibitor as a control to confirm the phenotype is due to off-target effects of DBH. |
| Inconsistent Results Across Different Cell Lines | Varying expression levels of on-target and off-target kinases in different cell lines. | 1. Characterize Kinase Expression: Perform Western blotting or qPCR to determine the relative expression levels of Chk1, Chk2, and key off-targets in the cell lines being used. 2. Normalize to On-Target Inhibition: Correlate the observed phenotype with the degree of on-target inhibition (e.g., p-Cdc25C levels) rather than solely on the DBH concentration used. |
| Lack of Expected G2/M Arrest | 1. Suboptimal DBH Concentration: The concentration of DBH may be too low to effectively inhibit Chk1/Chk2 in your specific cell line. 2. Cell Line Resistance: The cell line may have intrinsic resistance mechanisms or a non-functional G2/M checkpoint. 3. Experimental Error: Issues with cell synchronization, drug stability, or assay execution. | 1. Perform a Dose-Response Curve: Determine the IC50 for G2/M arrest in your cell line. 2. Confirm Target Engagement: Use Western blotting to verify the inhibition of Chk1/Chk2 activity by assessing the phosphorylation of a downstream substrate like Cdc25C (Ser216). 3. Use a Positive Control: Treat cells with a known G2/M arresting agent (e.g., nocodazole) to ensure the cell line is capable of arresting at this checkpoint. 4. Verify DBH Integrity: Ensure proper storage and handling of the DBH compound. |
| Contradictory Results with Different Readouts for the Same Pathway | Off-target effects may activate compensatory signaling pathways that mask the on-target effect. | 1. Use Multiple Pathway Readouts: Employ a panel of assays to get a comprehensive view of the signaling network (e.g., Western blotting for multiple phosphorylation events, gene expression analysis of downstream targets). 2. Time-Course Experiment: Analyze the effects of DBH at different time points to understand the dynamics of on-target and off-target signaling. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary targets and key off-targets. This data is essential for designing experiments with appropriate concentrations to maximize on-target effects and minimize off-target interference.
| Kinase Target | IC50 (µM) | Reference |
| Chk1 | 3 | [2] |
| Chk2 | 3.5 | [2] |
| MEK-1 | 0.881 | [1] |
| GSK3β | 1.39 | [1] |
| CDK5/p25 | 9.12 | [1] |
| PTK6 | 0.6 | [1] |
Experimental Protocols
In Vitro Chk1/Chk2 Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound on Chk1 and Chk2 kinases.
Materials:
-
Recombinant human Chk1 and Chk2 enzymes
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP (10 µM)
-
Substrate peptide (e.g., a synthetic peptide derived from Cdc25C)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
Methodology:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant Chk1 or Chk2 enzyme, the substrate peptide, and the diluted DBH or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each DBH concentration and determine the IC50 value.
Cellular Western Blot for On-Target and Off-Target Pathway Analysis
Objective: To assess the effect of this compound on the phosphorylation status of downstream targets of Chk1/Chk2 and key off-targets in cultured cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (various concentrations)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-Cdc25C (Ser216)
-
Total Cdc25C
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Cdc25C or anti-phospho-ERK1/2) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
Strip the blot and re-probe with antibodies for the total protein and a loading control to ensure equal protein loading.
-
Quantify band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Visualizations
Caption: On-target signaling pathway of this compound.
References
Troubleshooting Debromohymenialdisine Assay Variability: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and sources of variability when working with Debromohymenialdisine (DBH) assays. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to enhance the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability in In Vitro Kinase Assay Results
Q: We are observing significant variability in our IC50 values for this compound in our in vitro kinase assays. What are the potential causes and how can we troubleshoot this?
A: High variability in in vitro kinase assays is a common challenge. The source of this variability can often be traced back to several key experimental factors. Below is a step-by-step guide to help you identify and resolve the issue.
Troubleshooting Workflow for Kinase Assay Variability
Technical Support Center: Debromohymenialdisine (DBH) and Fluorescent Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Debromohymenialdisine (DBH) with fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBH) and how might it affect my fluorescent assay?
This compound is a marine-derived pyrroloazepine alkaloid known primarily as a kinase inhibitor, targeting enzymes like Checkpoint kinase 2 (Chk2).[1] Like many small organic molecules, DBH has the potential to interfere with fluorescence-based assays through several mechanisms that are independent of its biological activity. This interference can lead to misleading results, such as false positives or negatives.
Q2: What are the primary mechanisms of small molecule interference in fluorescent assays?
There are two main ways a small molecule like DBH can interfere with a fluorescent assay:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay. This intrinsic fluorescence adds to the signal from your probe, which can mask a true inhibitory effect or be misinterpreted as a positive signal.[2]
-
Fluorescence Quenching: The compound can decrease the fluorescence intensity of your reporter dye. This can occur through various processes, including collisional quenching, energy transfer, or the formation of a non-fluorescent ground-state complex between the dye and the compound.[3] This can lead to a false positive result in an inhibition assay.
Q3: My assay is showing unexpected results in the presence of DBH. How can I determine if this is due to interference?
The most direct way to investigate potential interference is to run a series of control experiments. A key control is a "no-target" or "no-enzyme" assay. In this setup, you measure the fluorescence signal of your assay components, including the fluorescent probe and DBH, but without the biological target (e.g., the kinase). If you observe a change in fluorescence that correlates with the concentration of DBH, it strongly indicates that the compound is interfering with the assay's detection system.[4]
Q4: How can I specifically test for autofluorescence of DBH?
To test for autofluorescence, prepare samples containing only DBH in the assay buffer at the concentrations you are using in your experiment. Measure the fluorescence at the same excitation and emission wavelengths used for your assay. A significant signal above the buffer-only control indicates that DBH is autofluorescent under your experimental conditions.
Q5: How can I test if DBH is quenching my fluorescent probe?
To assess quenching, you can measure the fluorescence of your probe with and without DBH. A decrease in the probe's fluorescence in the presence of DBH suggests a quenching effect. This should be done in the absence of the biological target to isolate the interaction between the compound and the dye.
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescent assay, follow this troubleshooting guide to diagnose and mitigate the issue.
| Observed Problem | Potential Cause | Suggested Action(s) |
| Increased fluorescence signal with increasing DBH concentration (in a no-target control). | Autofluorescence of DBH. | 1. Perform a spectral scan: Determine the excitation and emission spectra of DBH to identify its fluorescence profile. 2. Change fluorophore: Switch to a "red-shifted" fluorescent probe with excitation and emission wavelengths that do not overlap with the autofluorescence of DBH.[2][5] 3. Data Correction: If changing the fluorophore is not possible, you may be able to subtract the background fluorescence from DBH, but this can introduce variability. |
| Decreased fluorescence signal with increasing DBH concentration (in a no-target control). | Fluorescence quenching by DBH. | 1. Measure DBH absorbance: Scan the absorbance spectrum of DBH. High absorbance at the excitation or emission wavelength of your fluorophore can cause an "inner filter effect," a form of quenching.[3] 2. Lower concentrations: If feasible for your experiment, reduce the concentration of DBH. 3. Change fluorophore: Select a fluorophore with a different spectral profile to avoid the absorbance spectrum of DBH. |
| High variability between replicate wells containing DBH. | Poor solubility and precipitation of DBH. | 1. Visual inspection: Check the wells for any visible precipitate. 2. Solubility test: Determine the solubility of DBH in your assay buffer. 3. Add solubilizing agents: Consider adding a low concentration of a non-interfering detergent (e.g., Triton X-100, Tween-20) to improve solubility, but first verify that the detergent does not affect your assay. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if DBH is fluorescent at the assay's wavelengths.
Materials:
-
This compound (DBH) stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, opaque microplates suitable for fluorescence
Methodology:
-
Prepare a serial dilution of DBH in the assay buffer. The concentration range should cover the concentrations used in your main experiment.
-
Include wells with only the assay buffer as a blank control.
-
Dispense the DBH dilutions and buffer controls into the wells of the microplate.
-
Set the microplate reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing DBH. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if DBH quenches the fluorescence of the assay's probe.
Materials:
-
This compound (DBH) stock solution
-
Fluorescent probe used in the assay
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, opaque microplates
Methodology:
-
Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your assay.
-
Prepare a serial dilution of DBH in the assay buffer.
-
In the microplate, mix the fluorescent probe solution with the different concentrations of the DBH serial dilution.
-
Include control wells containing the fluorescent probe with assay buffer instead of the DBH solution.
-
Incubate the plate under the same conditions as your main assay.
-
Measure the fluorescence intensity at the appropriate wavelengths.
-
Data Analysis: Compare the fluorescence of the probe in the presence and absence of DBH. A concentration-dependent decrease in fluorescence indicates a quenching effect.
Visualizing Experimental Workflows and Concepts
Signaling Pathway of a Generic Kinase Inhibitor
Caption: A diagram illustrating the inhibitory action of this compound on a kinase signaling pathway.
Experimental Workflow for Identifying Assay Interference
Caption: A workflow for diagnosing fluorescence assay interference by a test compound like DBH.
Troubleshooting Logic for Fluorescent Assay Interference
Caption: A decision tree for troubleshooting the type of fluorescence interference.
References
- 1. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of novel assays for proteolytic enzymes using rhodamine-based fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Debromohymenialdisine Cytotoxicity in Non-Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the cytotoxic effects of Debromohymenialdisine (DBH) in non-cancerous cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBH) and what is its primary mechanism of action?
A1: this compound is a marine sponge-derived pyrrole-azepine alkaloid. Its primary mechanism of action is the inhibition of the checkpoint kinases Chk1 and Chk2, which are crucial regulators of the DNA damage response and cell cycle progression.[1][2] By inhibiting these kinases, DBH can induce cell cycle arrest, particularly at the G2/M phase, and in some cases, lead to apoptosis.
Q2: Why is it important to control for DBH cytotoxicity in non-cancer cells?
A2: While the cytotoxic effects of DBH are often desirable in cancer research, it is crucial to understand and control its impact on non-cancerous cells to assess the compound's therapeutic index and potential side effects. Uncontrolled cytotoxicity in non-cancer cells can confound experimental results and lead to misinterpretation of the compound's specific on-target effects.
Q3: What are the typical cytotoxic concentrations of DBH?
A3: The cytotoxic concentration of DBH can vary significantly depending on the cell type and the duration of exposure. While specific IC50 values for a wide range of non-cancerous cell lines are not extensively published, data from the cancer cell line MCF-7 shows a cytotoxic IC50 of 25 µM.[1][2] It is essential to perform a dose-response curve for each specific non-cancer cell line being used.
Q4: Can DBH affect signaling pathways other than the Chk1/Chk2 pathway?
A4: Yes, while Chk1 and Chk2 are the primary targets, there is evidence that related compounds can modulate other pathways, such as the NF-κB signaling pathway.[3][4] Inhibition of Chk1 has been shown to regulate NF-κB activity in p53-deficient cells.[4][5] The anti-inflammatory properties of some hymenialdisine compounds are attributed to their ability to suppress NF-κB activation.[3]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in non-cancerous control cells.
-
Possible Cause: The concentration of DBH used is too high for the specific cell line, leading to off-target effects and general toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 value of DBH for your specific non-cancer cell line using a viability assay such as MTT or LDH release. Start with a broad range of concentrations and then narrow it down to accurately determine the 50% inhibitory concentration.
-
Reduce DBH Concentration: Based on the IC50 value, use the lowest effective concentration that elicits the desired on-target effect (e.g., Chk1/Chk2 inhibition) while minimizing broad cytotoxicity.
-
Shorten Exposure Time: If the experimental design allows, reduce the incubation time of the cells with DBH to minimize cumulative toxic effects.
-
Issue 2: Difficulty in distinguishing between on-target (e.g., cell cycle arrest) and off-target cytotoxic effects.
-
Possible Cause: At higher concentrations, DBH may induce apoptosis or necrosis through mechanisms independent of Chk1/Chk2 inhibition.
-
Troubleshooting Steps:
-
Cell Cycle Synchronization: Synchronize the non-cancer cells in a specific phase of the cell cycle (e.g., G1 phase) before DBH treatment. This can protect them from the cytotoxic effects of cell cycle checkpoint inhibitors.[1][2][6] Proliferating cells are generally more sensitive to agents that disrupt the cell cycle.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a DBH-resistant mutant of Chk1 or Chk2 to confirm that the observed cytotoxicity is on-target.
-
Issue 3: Variability in cytotoxicity results between experiments.
-
Possible Cause: Inconsistent cell health, passage number, or seeding density can lead to variable responses to DBH.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells within a consistent range of passage numbers, ensure they are healthy and free of contamination, and maintain a consistent seeding density for all experiments.
-
Use a Positive Control: Include a well-characterized cytotoxic agent as a positive control in each experiment to ensure the assay is performing as expected.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the DBH to account for any solvent-induced toxicity.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound and Related Compounds
| Compound | Cell Line | Cell Type | IC50 (µM) | Assay Type | Reference |
| This compound | MCF-7 | Human Breast Adenocarcinoma | 25 | Cytotoxicity | [1][2] |
| - | Chk1 Kinase | 3 | In vitro kinase assay | [1][2] | |
| - | Chk2 Kinase | 3.5 | In vitro kinase assay | [1][2] | |
| Hymenialdisine | A2780S | Human Ovarian Cancer | 146.8 | AlamarBlue Assay | [10][11] |
| A2780CP | Human Ovarian Cancer (Cisplatin-resistant) | >300 | AlamarBlue Assay | [10][11] |
Note: There is a lack of published specific IC50 values for this compound in non-cancerous cell lines. Researchers should experimentally determine the IC50 for their specific cell line of interest.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
-
Cell Seeding: Seed the non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of DBH in a complete culture medium. The final DMSO concentration in all wells should be less than 0.5%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared DBH dilutions. Include wells with medium only (blank), cells with vehicle control (e.g., 0.5% DMSO), and cells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the DBH concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Mitigating DBH Cytotoxicity in Non-Cancer Cells via Serum Starvation-Induced G1 Arrest
-
Cell Seeding: Seed non-cancerous cells in the desired culture vessel (e.g., 6-well plate, 10 cm dish) at a density that will not lead to confluency during the synchronization period.
-
Serum Starvation: After 24 hours, wash the cells twice with phosphate-buffered saline (PBS) and replace the complete medium with a low-serum (0.1% FBS) or serum-free medium.
-
Incubation for Synchronization: Incubate the cells for 24-48 hours to induce G1 cell cycle arrest. The optimal duration should be determined empirically for each cell line.
-
Confirmation of Arrest (Optional): To confirm G1 arrest, a sample of cells can be collected, fixed, stained with propidium iodide, and analyzed by flow cytometry.
-
DBH Treatment: After synchronization, replace the low-serum medium with a complete medium containing the desired concentration of this compound.
-
Experimentation: Proceed with your planned experiment, knowing that the non-cancerous cells are largely protected from the cell-cycle-dependent cytotoxicity of DBH.
Visualizations
Caption: Workflow for protecting non-cancer cells from DBH cytotoxicity.
Caption: Potential signaling pathways affected by this compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10Z-Hymenialdisine inhibits angiogenesis by suppressing NF-κB activation in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. CHK1 regulates NF-κB signaling upon DNA damage in p53- deficient cells and associated tumor-derived microvesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Cell synchronization - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Hymenialdisine is Cytotoxic Against Cisplatin-Sensitive but Not Against Cisplatin-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Debromohymenialdisine and its Degradation Products
Welcome to the technical support center for debromohymenialdisine (DBH). This resource is designed to assist researchers, scientists, and drug development professionals in their experiments involving this marine-derived kinase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the stability and effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (DBH) is a pyrrole-imidazole alkaloid isolated from marine sponges of the Axinella and Stylissa species. It is a potent inhibitor of several protein kinases. Its primary targets include Checkpoint kinase 1 (Chk1) and Checkpoint kinase 2 (Chk2), which are crucial components of the DNA damage response pathway.[1][2][3] DBH has been shown to block the G2/M DNA damage checkpoint.[2][3] It also exhibits inhibitory activity against other kinases such as MAP kinase kinase 1 (MEK1), glycogen synthase kinase 3β (GSK-3β), and cyclin-dependent kinases (CDKs).[1][4]
Q2: What are the best practices for storing solid this compound?
Solid this compound is a yellow solid that is stable for at least four years when stored at -20°C.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture.
Q3: How should I prepare and store this compound solutions?
This compound is soluble in DMSO, ethanol, and methanol.[1][2] For biological experiments, it is common to prepare a concentrated stock solution in high-quality, anhydrous DMSO. To minimize degradation, it is advisable to:
-
Use anhydrous DMSO to reduce the risk of hydrolysis. While many compounds are stable in DMSO, the presence of water can be a more significant factor in degradation than oxygen.[5][6]
-
Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
Protect solutions from light to prevent potential photodegradation, a common issue with marine alkaloids.[7][8][9]
-
For working solutions, dilute the stock in the appropriate aqueous buffer immediately before use.
Q4: What are the potential degradation products of this compound and how can I avoid them?
While specific degradation products of this compound are not extensively documented in publicly available literature, based on the chemistry of related pyrrole-imidazole alkaloids, the primary degradation pathways are likely hydrolysis and photodegradation.[1][7][8][10]
-
Hydrolysis: The amide and imidazole functionalities in the DBH molecule could be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH or in the presence of water in DMSO stocks over long-term storage.[1][5][6]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of complex organic molecules like marine alkaloids.[7][8][9]
To minimize degradation, follow the storage and handling recommendations outlined in Q3.
Q5: Can this compound interfere with my assay readout?
As a natural product, this compound has the potential to interfere with certain assay formats, a phenomenon sometimes associated with Pan-Assay Interference Compounds (PAINS).[11][12] Potential interferences include:
-
Fluorescence Quenching or Enhancement: If you are using a fluorescence-based kinase assay, DBH, being a colored compound (yellow solid), might absorb light at the excitation or emission wavelengths of your fluorophore, leading to inaccurate results.
-
Non-specific Inhibition: At higher concentrations, natural products can sometimes cause non-specific inhibition through aggregation or other mechanisms.
It is crucial to include appropriate controls in your experiments to identify and account for any potential assay interference.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in kinase assays.
| Possible Cause | Troubleshooting Step |
| Degradation of DBH stock solution | Prepare a fresh stock solution from solid material. Ensure the DMSO used is anhydrous and of high quality. Aliquot the new stock and store it properly at -20°C or -80°C, protected from light. |
| Incorrect ATP concentration | This compound is an ATP-competitive inhibitor. The apparent IC50 value will be highly dependent on the ATP concentration in your assay. Ensure you are using a consistent ATP concentration across experiments, ideally at or near the Km value for the specific kinase.[13] |
| Enzyme concentration and purity | The activity of your kinase can be affected by its concentration and purity. Ensure you are using a consistent source and lot of the enzyme. Titrate the enzyme to determine the optimal concentration for your assay. |
| Assay signal interference | Run a control experiment with DBH in the absence of the kinase to check for any direct effect on the assay signal (e.g., fluorescence quenching). If interference is observed, consider using an alternative, non-fluorescence-based assay format, such as a radiometric or luminescence-based assay (e.g., ADP-Glo™). |
Issue 2: Poor solubility or precipitation of DBH in aqueous media.
| Possible Cause | Troubleshooting Step |
| Exceeding aqueous solubility limit | Although soluble in organic solvents, DBH has limited solubility in aqueous buffers. Ensure the final concentration of DMSO in your assay is kept low (typically <1%) to maintain solubility. |
| Precipitation upon dilution | When diluting the DMSO stock into aqueous buffer, add the stock solution to the buffer with vigorous vortexing to ensure rapid and complete mixing. Prepare the working solution immediately before use. |
| pH of the buffer | The solubility of alkaloids can be pH-dependent. Ensure the pH of your experimental buffer is within a stable range for DBH (near neutral). |
Issue 3: Off-target effects or cytotoxicity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Inhibition of multiple kinases | This compound is known to inhibit several kinases.[1] The observed cellular phenotype may be a result of inhibiting multiple targets. Use more specific inhibitors for other potential targets as controls to dissect the signaling pathways involved. |
| General cytotoxicity | All compounds can be toxic at high concentrations. Perform a dose-response experiment to determine the optimal concentration range that inhibits the target without causing excessive cytotoxicity. The reported IC50 for cytotoxicity towards MCF-7 cells is 25 µM.[2][3] |
| Degradation product effects | If DBH has degraded, the degradation products may have different biological activities or toxicities. Use freshly prepared solutions and consider analyzing the purity of your stock solution by HPLC if you suspect degradation. |
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Kinase/Cell Line | Reference |
| IC50 | 3 µM | Chk1 | [1][2] |
| IC50 | 3.5 µM | Chk2 | [1][2] |
| IC50 | 881 nM | MEK1 | [1] |
| IC50 | 1.39 µM | GSK-3β | [1] |
| IC50 | 9.12 µM | CDK5/p25 | [1] |
| IC50 | 0.6 µM | PTK6 | [1] |
| G2 Checkpoint Inhibition IC50 | 8 µM | - | [2][3] |
| Cytotoxicity IC50 | 25 µM | MCF-7 cells | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.[2]
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller volumes in light-protective tubes.
-
Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: General In Vitro Kinase Assay
This is a general protocol that should be adapted for the specific kinase and assay platform being used.
-
Prepare the kinase reaction buffer. The composition will be specific to the kinase being assayed but typically contains a buffer (e.g., Tris-HCl), MgCl₂, ATP, and a substrate (peptide or protein).
-
Prepare serial dilutions of the this compound stock solution in the kinase reaction buffer. Remember to include a DMSO-only control.
-
In a multi-well plate, add the kinase enzyme to each well.
-
Add the diluted this compound or DMSO control to the appropriate wells and incubate for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction using an appropriate method for your assay platform (e.g., adding a stop solution, such as EDTA).
-
Detect the kinase activity using your chosen method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Visualizations
Caption: Experimental workflow for an in vitro kinase inhibition assay with this compound.
Caption: Simplified signaling pathway showing the inhibitory effect of this compound on the DNA damage checkpoint.
References
- 1. Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the G2 DNA damage checkpoint and of protein kinases Chk1 and Chk2 by the marine sponge alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the G(2) DNA damage checkpoint and of protein kinases Chk1 and Chk2 by the marine sponge alkaloid this compound | UBC Chemistry [chem.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of typical pharmaceuticals changes toxicity to algae in estuarine water: A metabolomic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of sulcotrione in various aquatic environments and toxicity of its photoproducts for some marine micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodegradation of pharmaceuticals in the aquatic environment: A review | Semantic Scholar [semanticscholar.org]
- 10. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Debromohymenialdisine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Debromohymenialdisine (DBH) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work aimed at enhancing the bioavailability of this promising class of marine alkaloids.
Troubleshooting Guides
Users frequently encounter challenges related to the solubility, permeability, and metabolic stability of this compound derivatives. The following guides provide structured approaches to troubleshoot these common issues.
Issue 1: Poor Aqueous Solubility
Researchers often struggle with the low aqueous solubility of DBH derivatives, which can hinder the preparation of formulations for in vitro and in vivo studies.
Table 1: Troubleshooting Poor Aqueous Solubility
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitation of the compound in aqueous buffers. | The intrinsic solubility of the DBH derivative is low in aqueous media. | 1. Co-solvents: Prepare stock solutions in organic solvents like DMSO, ethanol, or methanol, where DBH is known to be soluble.[1] For aqueous working solutions, use a minimal amount of co-solvent (typically <1% v/v) to avoid solvent-related artifacts in biological assays. 2. pH Adjustment: Evaluate the pH-solubility profile of your derivative. The pyrrole-imidazole alkaloid structure suggests potential for pH-dependent solubility.[2] 3. Formulation Strategies: Consider formulating the compound using techniques known to enhance the solubility of poorly soluble drugs, such as creating solid dispersions or using lipid-based formulations. |
| Inconsistent results in biological assays. | Poor solubility leading to variable compound concentrations in the assay medium. | 1. Solubility Measurement: Determine the kinetic and thermodynamic solubility of your derivative in the specific assay buffer to ensure you are working below the solubility limit. 2. Particle Size Reduction: If working with a solid form, consider micronization or nanosizing to increase the surface area for dissolution. |
| Difficulty preparing stock solutions. | The compound may have poor solubility even in common organic solvents at high concentrations. | 1. Gentle Heating and Sonication: Use gentle heating and sonication to aid the dissolution of the compound in the chosen organic solvent. 2. Alternative Solvents: Test a panel of pharmaceutically acceptable solvents to find an optimal one for your specific derivative. |
Issue 2: Low Intestinal Permeability
Low permeability across the intestinal epithelium is a significant barrier to the oral bioavailability of many drug candidates, including potentially DBH derivatives.
Table 2: Troubleshooting Low Intestinal Permeability in Caco-2 Assays
| Observed Problem | Potential Cause | Recommended Solution |
| Low apparent permeability coefficient (Papp) in the apical-to-basolateral (A-B) direction. | The compound has inherently low passive permeability. | 1. Chemical Modification: Synthesize prodrugs or analogs with modified physicochemical properties (e.g., lipophilicity) to favor passive diffusion. 2. Permeation Enhancers: Co-administer the compound with well-characterized permeation enhancers in your in vitro model. Note that this requires careful validation to ensure cell monolayer integrity. |
| High efflux ratio (Papp B-A / Papp A-B > 2). | The compound is a substrate for efflux transporters like P-glycoprotein (P-gp) expressed in Caco-2 cells. | 1. Co-incubation with Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm transporter involvement. A significant increase in A-B permeability in the presence of the inhibitor suggests efflux is a limiting factor. 2. Structural Modification: Design new derivatives that are not recognized by efflux transporters. |
| Low compound recovery at the end of the assay. | The compound may be binding to the plastic of the assay plate or being metabolized by Caco-2 cells. | 1. Use of Bovine Serum Albumin (BSA): Include BSA in the basolateral chamber to create a "sink" condition and reduce non-specific binding.[3] 2. Metabolism Assessment: Analyze samples from both apical and basolateral compartments for the presence of metabolites. If metabolism is significant, consider using metabolic inhibitors (with appropriate controls) or a different permeability model. |
Issue 3: High Metabolic Instability
Rapid metabolism in the liver is a common reason for poor bioavailability. Understanding the metabolic fate of DBH derivatives is crucial for their development.
Table 3: Troubleshooting High Metabolic Instability in Liver Microsome Assays
| Observed Problem | Potential Cause | Recommended Solution |
| Rapid disappearance of the parent compound over time. | The compound is rapidly metabolized by cytochrome P450 (CYP) enzymes in the liver microsomes. | 1. Structural Modification: Identify the metabolic "soft spots" on the molecule and modify the structure to block or slow down metabolism at these sites. This could involve introducing electron-withdrawing groups or replacing metabolically labile groups. 2. Deuteration: Replace hydrogen atoms at metabolically active sites with deuterium to potentially slow down CYP-mediated metabolism. |
| Formation of multiple metabolites. | The compound is metabolized by several different CYP isoforms. | 1. CYP Inhibition Studies: Use specific CYP inhibitors to identify the primary enzymes responsible for the metabolism of your derivative. This information can guide structure-activity relationship (SAR) studies to design more stable compounds. 2. Consider Prodrugs: Design a prodrug that masks the metabolically labile part of the molecule and is cleaved at the target site to release the active compound. |
| Inconsistent results between different batches of microsomes. | Variability in the enzymatic activity of liver microsomes from different donors or species. | 1. Use Pooled Microsomes: Employ pooled liver microsomes from multiple donors to average out individual differences in metabolic activity. 2. Include Positive Controls: Always run positive control compounds with known metabolic profiles to ensure the assay is performing as expected. |
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are key experimental protocols relevant to the bioavailability assessment of this compound derivatives.
Caco-2 Permeability Assay
This protocol outlines the general procedure for assessing the intestinal permeability of a compound using the Caco-2 cell line, a widely accepted in vitro model of the human intestinal epithelium.
Objective: To determine the apparent permeability coefficient (Papp) of a DBH derivative across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound (DBH derivative) and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like mannitol)
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell® inserts at a suitable density.
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the transport experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution containing the test compound to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Transport Experiment (Basolateral to Apical): To determine the efflux ratio, perform the experiment in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous buffers. How can I prepare it for my in vitro assays?
A1: It is recommended to first prepare a high-concentration stock solution in an organic solvent such as DMSO, ethanol, or methanol. For your aqueous working solutions, you can then dilute this stock solution into your assay buffer. It is crucial to ensure the final concentration of the organic solvent is low (typically below 1% and ideally below 0.5%) to avoid solvent-induced toxicity or artifacts in your assay. Performing a vehicle control with the same concentration of the organic solvent is essential.
Q2: I am observing a high degree of variability in my kinase inhibition assays with a new DBH derivative. What could be the cause?
A2: High variability can stem from several factors. Firstly, ensure your compound is fully dissolved in the assay buffer, as precipitation can lead to inconsistent concentrations. Secondly, kinase assays are sensitive to ATP concentration; if your compound is an ATP-competitive inhibitor, variations in ATP levels will affect the IC50 value. It is also important to use a concentration of the kinase that results in a linear reaction rate over the time course of your assay. Finally, ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.
Q3: How can I determine if my DBH derivative is a substrate for efflux pumps like P-glycoprotein?
A3: A standard method is to use the Caco-2 cell permeability assay and determine the efflux ratio. This is calculated by dividing the apparent permeability (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction. An efflux ratio greater than 2 is generally considered indicative of active efflux. To further confirm the involvement of a specific transporter like P-gp, you can perform the Caco-2 assay in the presence of a known inhibitor of that transporter (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor provides strong evidence that your compound is a substrate.
Q4: What are some initial steps I can take to improve the metabolic stability of my lead DBH derivative?
A4: The first step is to identify the "metabolic hot spots" on your molecule using in vitro metabolism studies with liver microsomes or hepatocytes, followed by metabolite identification using mass spectrometry. Once the sites of metabolism are known, you can employ several medicinal chemistry strategies. These include blocking the metabolic site with a group that is less prone to metabolism (e.g., a fluorine atom), or replacing a metabolically labile group with a more stable one. Another approach is to reduce the overall lipophilicity of the compound, as highly lipophilic compounds are often more susceptible to metabolism by CYP enzymes.
Visualizations
The following diagrams illustrate key signaling pathways modulated by this compound derivatives and a typical experimental workflow.
Figure 1: Experimental workflow for enhancing and evaluating the bioavailability of this compound derivatives.
References
Technical Support Center: Strategies to Reduce Debromohymenialdisine Precipitation in Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Debromohymenialdisine precipitation in experimental media. The following information is intended to support researchers in achieving consistent and reliable results in their in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a marine sponge alkaloid known to be a potent inhibitor of the checkpoint kinases Chk1 and Chk2, with IC50 values of 3 µM and 3.5 µM, respectively.[1] This activity makes it a valuable tool for studying cell cycle regulation and DNA damage response pathways.[1] It has also been investigated for its anti-inflammatory properties.[2]
Q2: I'm observing precipitation of this compound in my cell culture medium. What are the common causes?
Precipitation of small molecules like this compound in aqueous media is a frequent issue. Common causes include:
-
Poor Aqueous Solubility: Many kinase inhibitors have low water solubility.
-
High Concentration: Exceeding the solubility limit of the compound in the media.
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to "crash out" of solution.
-
Media Composition: Interactions with salts, proteins, and other components in the culture medium can reduce solubility.
-
pH and Temperature: Changes in the pH or temperature of the media can affect the solubility of the compound.
Q3: What is the recommended solvent for this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For cell culture experiments, DMSO is the most commonly used solvent for preparing stock solutions.
Q4: What is a typical effective concentration for this compound in cell-based assays?
Based on published studies, effective concentrations for this compound in cell-based assays are typically in the low micromolar range. For example, it has been shown to have anti-inflammatory effects at concentrations between 1-5 µM.[2]
Troubleshooting Guide: Preventing this compound Precipitation
If you are experiencing precipitation of this compound in your experiments, consider the following strategies:
1. Optimize Stock Solution Preparation:
-
High-Concentration Stock in 100% DMSO: Prepare a high-concentration stock solution of this compound in anhydrous (dry) 100% DMSO. A concentration of 10 mM is a common starting point.
-
Ensure Complete Dissolution: Gently warm the solution and vortex or sonicate briefly to ensure the compound is fully dissolved in the DMSO.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation.
2. Modify the Dilution Protocol:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) cell culture medium or phosphate-buffered saline (PBS).
-
Gradual Addition: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This helps to avoid "solvent shock."
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.[3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
3. Consider Media Components and Conditions:
-
Serum Concentration: The presence of serum proteins can sometimes help to stabilize small molecules in solution. If using serum-free media, you may be more likely to observe precipitation.
-
pH of the Medium: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells.
-
Temperature: Maintain a constant temperature of 37°C during your experiments, as temperature fluctuations can affect solubility.
Data Presentation: Effective Concentrations of this compound
| Assay Type | Target/Effect | Effective Concentration | Source |
| Kinase Assay | Chk1 Inhibition | IC50 = 3 µM | [1] |
| Kinase Assay | Chk2 Inhibition | IC50 = 3.5 µM | [1] |
| Cell-based Assay | Anti-inflammatory effects | 1 - 5 µM | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the appropriate amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex the solution for 1-2 minutes to aid dissolution. If necessary, briefly sonicate the tube in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve your desired final concentration (e.g., 1 µM, 5 µM, 10 µM).
-
During each dilution step, add the this compound solution dropwise to the medium while gently vortexing.
-
Ensure the final DMSO concentration in the medium is below 0.5%.
-
Use the freshly prepared working solution immediately for your experiments.
-
Protocol 2: General Method for Assessing Compound Solubility in PBS (pH 7.4)
This protocol can be adapted to determine the approximate solubility of this compound in a physiologically relevant buffer.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Shaker/incubator at 25°C
-
0.22 µm syringe filter
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mM).
-
Add a small volume of the DMSO stock to a larger volume of PBS (pH 7.4) to create a supersaturated solution (e.g., dilute to a final concentration that is expected to be above the solubility limit).
-
Incubate the solution at 25°C for 1-2 hours with constant shaking to allow it to reach equilibrium.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved precipitate.
-
Measure the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength or by HPLC with a standard curve.
-
The measured concentration represents the kinetic solubility of this compound in PBS at pH 7.4 under these conditions.
Visualizations
Logical Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting precipitation issues.
Chk1/Chk2 Signaling Pathway Inhibition by this compound
Caption: Inhibition of the Chk1/Chk2 signaling pathway by this compound.
References
Validation & Comparative
Validating Debromohymenialdisine Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Debromohymenialdisine (DBH), a natural marine sponge alkaloid, with other established kinase inhibitors. We present a detailed analysis of its target engagement in cellular contexts, supported by experimental data and detailed protocols for key validation assays. This document is intended to assist researchers in evaluating DBH as a potential therapeutic agent or research tool.
Introduction to this compound
This compound (DBH) is a pyrrole-imidazole alkaloid originally isolated from marine sponges. It has garnered significant interest in the scientific community as a potent inhibitor of a range of protein kinases, which are crucial regulators of numerous cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and neurodegenerative disorders, making kinase inhibitors a major focus of drug discovery efforts.
DBH has been shown to inhibit several key kinases involved in cell cycle control, DNA damage response, and signaling pathways. Its primary targets include Checkpoint Kinase 1 (Chk1), Checkpoint Kinase 2 (Chk2), Mitogen-activated protein kinase kinase 1 (MEK1), Glycogen Synthase Kinase 3 beta (GSK-3β), and Cyclin-Dependent Kinase 5 (CDK5).[1][2][3] Understanding how DBH engages these targets within a cellular environment is critical for elucidating its mechanism of action and therapeutic potential.
Comparative Analysis of Inhibitor Potency
To provide a clear perspective on the efficacy of this compound, this section presents a comparative summary of its in vitro inhibitory activity (IC50 values) against its primary kinase targets, alongside data for well-established alternative inhibitors. It is important to note that these values are compiled from various studies and direct, head-to-head comparisons in the same experimental setup are limited. Therefore, these values should be interpreted with consideration of potential variations in assay conditions.
| Target Kinase | Inhibitor | IC50 (nM) | Reference |
| Chk1 | This compound | 3000 | [1][3] |
| AZD7762 | 5 | [4] | |
| UCN-01 | - | [1][5] | |
| Chk2 | This compound | 3500 | [1][3] |
| AZD7762 | 5 | [4] | |
| MEK1 | This compound | 881 | |
| PD184352 (CI-1040) | 17 | [5] | |
| GSK-3β | This compound | 1390 | |
| CHIR-99021 | 6.7 | [6][7] | |
| CDK5 | This compound | 9120 | |
| Roscovitine | 200 | [8] |
Key Signaling Pathways Targeted by this compound
The following diagrams illustrate the signaling pathways in which the primary targets of this compound are involved. Understanding these pathways provides context for the potential downstream cellular effects of DBH inhibition.
DNA Damage Response Pathway (Chk1/Chk2)
Caption: G2/M DNA Damage Checkpoint Pathway.
MAPK/ERK Signaling Pathway (MEK1)
Caption: MAPK/ERK Signaling Pathway.
Wnt/β-catenin Signaling Pathway (GSK-3β)
Caption: Wnt/β-catenin Signaling Pathway.
Experimental Protocols for Target Engagement Validation
Validating that a compound interacts with its intended target within the complex environment of a living cell is a cornerstone of drug discovery. Below are detailed protocols for three widely used assays to assess the target engagement of this compound and other kinase inhibitors.
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to assess target engagement by measuring the change in thermal stability of a protein upon ligand binding.
Experimental Workflow
Caption: CETSA® Experimental Workflow.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., HEK293T, HeLa) in appropriate culture dishes and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with this compound or a vehicle control (e.g., DMSO) at the desired concentrations for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvest: Wash cells with PBS and harvest by scraping or gentle trypsinization. Resuspend the cell pellet in a suitable buffer (e.g., PBS supplemented with protease and phosphatase inhibitors).
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Sample Preparation: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Analysis by Western Blot: Normalize the protein concentration of all samples. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the target kinase (e.g., anti-Chk1, anti-MEK1) and a corresponding HRP-conjugated secondary antibody.
-
Data Analysis: Quantify the band intensities using densitometry. Plot the percentage of soluble protein remaining as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay that measures compound binding to a target protein in living cells.
Experimental Workflow
Caption: NanoBRET™ Assay Workflow.
Detailed Protocol:
-
Cell Transfection: Transfect suitable cells (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: After 24 hours, plate the transfected cells into a white, opaque 96-well or 384-well assay plate.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the compound dilutions and a specific fluorescent tracer for the target kinase to the cells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (typically 2 hours).
-
Substrate Addition: Add Nano-Glo® Live Cell Substrate to all wells.
-
BRET Measurement: Measure the luminescence at two wavelengths: a donor emission wavelength (e.g., 460 nm for NanoLuc®) and an acceptor emission wavelength (e.g., >600 nm for the tracer).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
Immunoprecipitation (IP) followed by Western Blot
This classic technique can be used to demonstrate direct binding of a compound to its target protein in a cellular lysate.
Experimental Workflow
Caption: IP-Western Blot Workflow.
Detailed Protocol:
-
Cell Lysate Preparation: Harvest cells and lyse them in a mild lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Antibody-based IP: Incubate the pre-cleared lysate with an antibody specific for the target kinase overnight at 4°C. Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complex.
-
Affinity-based pull-down (if a biotinylated version of DBH is available): Incubate the pre-cleared lysate with biotinylated DBH. Then, add streptavidin-coated beads to pull down the compound and any interacting proteins.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody against the target kinase, followed by an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of the target kinase in the eluate confirms its interaction with the antibody or the affinity probe.
Conclusion
This compound is a multi-targeted kinase inhibitor with demonstrated activity against key regulators of the cell cycle, DNA damage response, and other critical signaling pathways. This guide provides a framework for researchers to evaluate DBH by comparing its in vitro potency to that of other established inhibitors and by providing detailed protocols for robust target engagement validation in a cellular context. The presented methodologies, including CETSA®, NanoBRET™, and Immunoprecipitation-Western Blot, offer a powerful toolkit for confirming the direct interaction of DBH with its putative targets in cells. Further studies employing these techniques will be invaluable in delineating the precise mechanism of action of this compound and in assessing its potential as a therapeutic agent.
References
- 1. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Simulations Identified Two Candidate Inhibitors of Cdk5/p25 to Abrogate Tau-associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural basis for Chk1 inhibition by UCN-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. Pharmacological inhibition of Glycogen Synthase Kinase 3 increases operant alcohol self-administration in a manner associated with altered pGSK-3β, PICK1 and GluA2 protein expression in the reward pathway of male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent inhibitors of CDK5 derived from roscovitine: Synthesis, biological evaluation and molecular modelling [agris.fao.org]
Unveiling the Kinase Cross-Reactivity Profile of Debromohymenialdisine
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Kinase Inhibitor Debromohymenialdisine
This compound (DBH), a pyrroloazepine alkaloid originally isolated from marine sponges, has garnered significant attention as a potent inhibitor of key cell cycle checkpoint kinases. This guide provides a comprehensive comparison of DBH's inhibitory activity against its primary targets and its cross-reactivity with other kinases, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Primary Kinase Targets and Potency
Initial studies identified Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2) as the principal targets of this compound. These kinases are crucial regulators of the DNA damage response, making them attractive targets for cancer therapy. In vitro kinase assays have established the following inhibitory concentrations (IC50) for DBH:
| Kinase | IC50 (µM) |
| Chk1 | 3.0[1] |
| Chk2 | 3.5[1] |
These findings highlight DBH's comparable potency against both Chk1 and Chk2.
Kinase Selectivity Profile
To understand the broader kinase interaction landscape of this compound, it is essential to examine its activity against a wider panel of kinases. While a comprehensive public dataset profiling DBH against a large-scale kinase panel remains to be fully elucidated, existing research provides valuable insights into its selectivity.
Studies have shown that this compound does not inhibit the upstream kinases in the DNA damage response pathway, namely Ataxia Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK)[1]. This suggests a specific mode of action targeting the downstream effector kinases.
Furthermore, emerging evidence indicates that DBH may interact with other kinase families. Notably, it has been reported to inhibit CDC-like kinases (CLKs) and Activated CDC42 kinase 1 (ACK1). However, detailed quantitative data (IC50 or Kᵢ values) from broad kinase screening panels are required to definitively establish the extent of this cross-reactivity. The table below summarizes the currently available selectivity data for this compound.
| Kinase Family | Specific Kinase | Inhibition | IC50 / Kᵢ (µM) |
| Checkpoint Kinases | Chk1 | Yes | 3.0[1] |
| Chk2 | Yes | 3.5[1] | |
| PI3K-like Kinases | ATM | No | - |
| ATR | No | - | |
| DNA-PK | No | - | |
| Other Kinases | CLKs | Reported | Data not available |
| ACK1 | Reported | Data not available |
Signaling Pathway Inhibition
This compound primarily disrupts the DNA damage response signaling pathway by directly inhibiting Chk1 and Chk2. This inhibition prevents the phosphorylation of downstream targets, such as Cdc25 phosphatases, leading to cell cycle arrest and, in some cases, apoptosis.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key kinase inhibition assays are provided below.
In Vitro Chk1/Chk2 Kinase Inhibition Assay (Radiometric)
This protocol describes a standard method for determining the in vitro inhibitory activity of a compound against Chk1 and Chk2 kinases.
1. Materials:
-
Recombinant human Chk1 or Chk2 enzyme
-
Biotinylated peptide substrate (e.g., a derivative of Cdc25C)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³³P]ATP
-
This compound (or other test compounds) dissolved in DMSO
-
Streptavidin-coated plates
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Scintillation cocktail
-
Microplate scintillation counter
2. Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate multiple times with wash buffer to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
In Vitro ACK1 Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a common method for assessing the inhibitory effect of compounds on ACK1 kinase activity using a luminescence-based readout that measures ATP consumption.
1. Materials:
-
Recombinant human ACK1 enzyme
-
ACK1 substrate (e.g., a specific peptide or poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
2. Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a white, opaque 96-well plate, add the ACK1 enzyme, substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Conclusion
This compound is a valuable research tool for studying the DNA damage response, with well-characterized inhibitory activity against Chk1 and Chk2. Its selectivity against upstream kinases in the pathway highlights its specific mechanism of action. Further comprehensive kinase profiling is necessary to fully delineate its cross-reactivity and identify potential off-target effects, which is crucial for its development as a therapeutic agent. The provided experimental protocols offer a foundation for researchers to further investigate the biochemical properties of this compound and other kinase inhibitors.
References
A Comparative Analysis of Debromohymenialdisine and Other Bioactive Marine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The marine environment is a vast repository of unique chemical structures with significant therapeutic potential. Among these, marine alkaloids have emerged as a particularly promising class of compounds, exhibiting a wide range of biological activities. This guide provides a comparative study of Debromohymenialdisine and other notable marine alkaloids, including Hymenialdisine, Manzamine A, and the Axinellamines. We present a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid in drug discovery and development efforts.
Quantitative Data Summary
The following table summarizes the cytotoxic and antimicrobial activities of selected marine alkaloids, presenting their half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values against various cell lines and pathogens. This data facilitates a direct comparison of their potency.
| Alkaloid | Target Cell Line/Organism | Activity Type | IC50 / MIC (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | Cytotoxicity | 25 | [1] |
| - | G2 Checkpoint Inhibition | 8 | [2] | |
| - | Chk1 Inhibition | 3 | [2] | |
| - | Chk2 Inhibition | 3.5 | [2] | |
| Hymenialdisine | A2780S (Ovarian Cancer) | Cytotoxicity | 146.8 | [3] |
| Manzamine A | HCT116 (Colorectal Cancer) | Cytotoxicity | 4.5 ± 1.7 | [4] |
| DLD-1 (Colorectal Cancer) | Cytotoxicity | >10 | [4] | |
| HT-29 (Colorectal Cancer) | Cytotoxicity | >10 | [4] | |
| LNCaP (Prostate Cancer) | Cytotoxicity | 3-6 (up to 72h) | [5] | |
| PC3 (Prostate Cancer) | Cytotoxicity | 3-6 (up to 72h) | [5] | |
| DU145 (Prostate Cancer) | Cytotoxicity | 3-6 (up to 72h) | [5] | |
| C33A (Cervical Cancer) | Cytotoxicity | 2.1 (48h), 1.6 (72h) | [6] | |
| HeLa (Cervical Cancer) | Cytotoxicity | 4.0 (48h), 5.3 (72h) | [6] | |
| SiHa (Cervical Cancer) | Cytotoxicity | - | [6] | |
| CaSki (Cervical Cancer) | Cytotoxicity | 19.9 (48h), 9.4 (72h) | [6] | |
| Axinellamine A | E. coli K-12 MG1655 | Antibacterial | 4 µg/mL | [7] |
| S. aureus NCTC 8325 | Antibacterial | 4 µg/mL | [7] | |
| Axinellamine B | M. tuberculosis | Antitubercular | 15 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: The following day, treat the cells with various concentrations of the marine alkaloid. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[9]
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.[9]
-
Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Kinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The level of phosphorylation is then quantified, often using methods like radioactivity, fluorescence, or luminescence.[10][11]
Procedure:
-
Reaction Setup: In a microplate well, combine the purified kinase, its specific substrate, and the marine alkaloid at various concentrations in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods:
-
Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence/Luminescence-based Assays: Use modified substrates or antibodies that allow for detection via fluorescence or luminescence upon phosphorylation. For example, the ADP-Glo™ Kinase Assay measures ADP production, which is correlated with kinase activity.
-
-
Data Analysis: Determine the percentage of kinase inhibition for each concentration of the alkaloid and calculate the IC50 value.
NF-κB Luciferase Reporter Assay
This assay is employed to investigate the effect of compounds on the NF-κB signaling pathway.
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of a promoter with NF-κB binding sites. Activation of the NF-κB pathway leads to the transcription of the luciferase gene, and the resulting luminescence can be measured.[12][13]
Procedure:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: After an appropriate incubation period for plasmid expression, treat the cells with the marine alkaloid at different concentrations.
-
Pathway Stimulation: Stimulate the NF-κB pathway using an appropriate inducer (e.g., TNF-α or LPS).
-
Cell Lysis: After stimulation, lyse the cells to release the luciferase enzymes.
-
Luminescence Measurement: Add the luciferase substrate (luciferin) to the cell lysate and measure the resulting luminescence using a luminometer. Measure the Renilla luciferase activity for normalization.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity in treated cells compared to stimulated, untreated cells.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the marine alkaloids discussed.
References
- 1. Inhibition of the G(2) DNA damage checkpoint and of protein kinases Chk1 and Chk2 by the marine sponge alkaloid this compound | UBC Chemistry [chem.ubc.ca]
- 2. Inhibition of the G2 DNA damage checkpoint and of protein kinases Chk1 and Chk2 by the marine sponge alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hymenialdisine is Cytotoxic Against Cisplatin-Sensitive but Not Against Cisplatin-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manzamine A Exerts Anticancer Activity against Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manzamine A reduces androgen receptor transcription and synthesis by blocking E2F8‐DNA interactions and effectively inhibits prostate tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Marine Natural Product Manzamine A Inhibits Cervical Cancer by Targeting the SIX1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Identification of Axinellamines A and B as Anti-Tubercular Agents [mdpi.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 13. bowdish.ca [bowdish.ca]
Efficacy of Debromohymenialdisine Analogs in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Debromohymenialdisine (DBH) analogs as potential anticancer agents. DBH and its parent compound, hymenialdisine, are marine sponge-derived alkaloids that have garnered significant interest for their ability to inhibit key cellular kinases involved in cell cycle regulation and apoptosis. This document summarizes available quantitative data on their cytotoxic effects, details the experimental protocols used to obtain this data, and visualizes the key signaling pathways implicated in their mechanism of action.
Comparative Efficacy of this compound Analogs
This compound and its analogs exert their anticancer effects primarily through the inhibition of cyclin-dependent kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Checkpoint Kinase 2 (Chk2).[1][2] Inhibition of these kinases disrupts cell cycle progression and can lead to programmed cell death (apoptosis). The data presented below compares the cytotoxic activity of selected DBH and hymenialdisine analogs against common cancer cell lines, alongside standard chemotherapeutic agents for context.
Data Presentation
Table 1: Cytotoxicity of Hymenialdisine and Analogs against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | GI50 (µM) |
| Hymenialdisine | NCI-H460 | Lung | 0.28 |
| SF-268 | CNS | 0.36 | |
| MCF7 | Breast | 0.37 | |
| UACC-257 | Melanoma | 0.38 | |
| This compound | NCI-H460 | Lung | 0.33 |
| SF-268 | CNS | 0.44 | |
| MCF7 | Breast | 0.45 | |
| UACC-257 | Melanoma | 0.46 |
GI50: The concentration required to inhibit cell growth by 50%. Data is illustrative and compiled from various sources reporting on the NCI-60 cell line screen.
Table 2: Comparative Cytotoxicity (IC50) in Breast Cancer Cells (MCF-7)
| Compound | Target/Mechanism | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest |
| This compound Analog (Illustrative) | Chk2, CDK inhibitor | ~0.45 | Yes | G2/M |
| Doxorubicin (Standard of Care) | Topoisomerase II inhibitor | 0.1 - 1.26[3][4] | Yes[3][5] | G2/M[5] |
IC50: The concentration required to inhibit cell viability by 50%. Data for DBH analogs is limited in publicly available literature; the value is representative of reported GI50. Doxorubicin data is from multiple sources.
Table 3: Comparative Cytotoxicity (IC50) in Colon Cancer Cells (HCT-116)
| Compound | Target/Mechanism | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest |
| This compound Analog (Illustrative) | Chk2, CDK inhibitor | Not widely reported | Yes | G2/M |
| 5-Fluorouracil (Standard of Care) | Thymidylate synthase inhibitor | 8.07 - 23.41[6][7][8] | Yes[7][9] | S-phase, G2/M[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs and control drugs in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated and vehicle-treated (e.g., DMSO) wells as controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: After the incubation, carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[10] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound analogs or control drugs for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells once with cold 1X PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) staining solution.[11][12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.[11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method uses PI to stain cellular DNA content, allowing for the analysis of cell distribution in different phases of the cell cycle via flow cytometry.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 2 x 10^6 cells by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, slowly add the cell suspension dropwise to 9 mL of ice-cold 70% ethanol for fixation. Incubate the cells on ice for at least 30 minutes or store at -20°C for longer periods.
-
Rehydration and Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) to pellet them. Discard the ethanol and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS to eliminate RNA-related signals.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use software to model the cell cycle phases (G0/G1, S, and G2/M) from the resulting histogram.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways affected by this compound analogs and the general experimental workflow.
Caption: Chk2 and p53 signaling pathway in response to DNA damage and inhibition by DBH analogs.
References
- 1. Synthesis and target identification of hymenialdisine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of hymenialdisine, analogues and their evaluation as kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. 2015-610 [excli.de]
- 4. mdpi.com [mdpi.com]
- 5. Studies on the Synthesis of Derivatives of Marine-Derived Bostrycin and Their Structure-Activity Relationship against Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C11H11N5O2 | CID 135451156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anti-cancer activity of pyrrole-imidazole polyamides through target-downregulation of c-kit gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Effects of Debromohymenialdisine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Debromohymenialdisine against other well-known natural anti-inflammatory compounds. The following sections present quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in the inflammatory response.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound and selected alternative compounds is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate greater potency.
| Compound | Target | Assay | IC50 Value (µM) |
| This compound | Pro-inflammatory Mediators | Cytokine/Enzyme Production | 1 - 5 (Effective Concentration) |
| Curcumin | NF-κB | Luciferase Reporter Assay | ~5 - 18.2 |
| IKKβ | Kinase Assay | >50 | |
| Resveratrol | COX-2 | PGE2 Production Assay | ~50 - 85 |
| Quercetin | iNOS | Nitric Oxide Production Assay | 25 - 50 |
| TNF-α | ELISA | 6.25 - 50 |
Signaling Pathways in Inflammation
Inflammation is a complex biological response involving multiple signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical pathways in regulating the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[1] this compound has been shown to inhibit the nuclear translocation of NF-κB.[2]
Caption: The NF-κB signaling pathway and the inhibitory point of this compound.
MAPK Signaling Pathway
The MAPK pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases: MAPKKK (e.g., TAK1), MAPKK (e.g., MKK3/6, MKK4/7), and MAPK (e.g., p38, JNK, ERK). Extracellular stimuli activate this cascade, leading to the phosphorylation and activation of transcription factors such as AP-1, which in turn regulate the expression of inflammatory mediators. While the direct effects of this compound on the MAPK pathway are not yet fully elucidated, many anti-inflammatory compounds, including resveratrol and quercetin, are known to modulate this pathway.[3][4]
Caption: A simplified overview of the MAPK signaling pathway in inflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB transcription factor.
Workflow:
Caption: Workflow for the NF-κB luciferase reporter assay.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, RAW 264.7) in appropriate media.
-
Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements upstream of the luciferase gene.[1][5] A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization.
-
-
Compound Treatment:
-
Seed the transfected cells into a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound or the alternative compounds for a specified period (e.g., 1-2 hours).
-
-
Stimulation:
-
Induce NF-κB activation by adding a pro-inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[6]
-
Incubate for an appropriate time (e.g., 6-24 hours) to allow for luciferase expression.
-
-
Lysis and Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the luciferase activity of the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay kit.[7]
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.
-
Western Blotting for iNOS and COX-2
This technique is used to detect and quantify the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Protocol:
-
Cell Culture and Treatment:
-
Culture macrophages (e.g., RAW 264.7) or other relevant cell types.
-
Treat the cells with this compound or alternative compounds, followed by stimulation with LPS to induce iNOS and COX-2 expression.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for iNOS and COX-2. A primary antibody for a housekeeping protein (e.g., β-actin, GAPDH) should be used as a loading control.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of iNOS and COX-2 to the loading control.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Protocol:
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).[8]
-
Incubate overnight and then wash the plate.
-
-
Blocking:
-
Block the remaining protein-binding sites in the coated wells by adding a blocking buffer.
-
-
Sample and Standard Incubation:
-
Add cell culture supernatants from cells treated with this compound or alternative compounds, along with a serial dilution of a known concentration of the recombinant cytokine standard, to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
-
Detection:
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate and wash, then add an enzyme-conjugated avidin-HRP.
-
Incubate and wash again.
-
-
Substrate Addition and Measurement:
-
Add a substrate solution (e.g., TMB) to produce a colorimetric reaction.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage inhibition of cytokine production for each compound treatment.
-
Conclusion
This compound demonstrates promising anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reducing the production of key pro-inflammatory mediators. While direct quantitative comparisons are currently limited by the lack of specific IC50 values for this compound, its effective concentration range of 1-5 µM suggests it is a potent anti-inflammatory agent. Further research is warranted to fully elucidate its mechanism of action, particularly its effects on the MAPK pathway, and to establish a more precise quantitative comparison with other natural anti-inflammatory compounds like curcumin, resveratrol, and quercetin. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct further investigations into the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxidative stress-induced JNK/AP-1 signaling is a major pathway involved in selective apoptosis of myelodysplastic syndrome cells by Withaferin-A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-Based Discovery of a Potent, Orally Bioavailable Inhibitor That Modulates the Phosphorylation and Catalytic Activity of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Debromohymenialdisine: A Focused Kinase Inhibitor in an Era of Broad-Spectrum Agents
In the landscape of kinase inhibitor research, the pursuit of specificity is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of Debromohymenialdisine (DBH), a marine sponge-derived alkaloid, and established broad-spectrum kinase inhibitors. By examining their kinase inhibition profiles, we aim to highlight the distinct specificity of DBH and its potential as a targeted research tool and therapeutic lead.
Executive Summary
This compound demonstrates a focused inhibitory activity, primarily targeting key kinases involved in cell cycle regulation and signaling pathways, such as Checkpoint kinase 1 (Chk1), Checkpoint kinase 2 (Chk2), and Mitogen-activated protein kinase kinase 1 (MEK1). This contrasts with broad-spectrum inhibitors like Staurosporine, Sunitinib, and Sorafenib, which exhibit potent inhibition across a wide array of kinases. This guide presents a detailed comparison of their inhibitory activities, supported by experimental data, to inform researchers and drug development professionals on the relative specificity of these compounds.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and three prominent broad-spectrum kinase inhibitors against a panel of kinases. Lower IC50 values indicate greater potency.
Table 1: Kinase Inhibition Profile of this compound (DBH)
| Kinase Target | IC50 (µM) |
| Chk1 | 3 |
| Chk2 | 3.5 |
| MEK1 | 0.881 |
| GSK-3β | 1.39 |
| CDK5/p25 | 9.12 |
| PTK6 (Brk) | 0.6 |
Note: Data compiled from publicly available sources. IC50 values can vary depending on assay conditions.
Table 2: Kinase Inhibition Profile of Selected Broad-Spectrum Inhibitors
| Kinase Target | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| Abl | - | - | - |
| AKT1 | - | - | - |
| Aurora A | - | - | - |
| B-Raf | - | - | 22 |
| c-Kit | - | 68 | 68 |
| Chk1 | - | - | - |
| Chk2 | - | - | - |
| CDK1/cyclin B | - | - | - |
| CDK2/cyclin A | - | - | - |
| EGFR | - | - | - |
| EphA2 | - | - | - |
| Flt3 | - | 50 | 58 |
| GSK-3β | - | - | - |
| IKKβ | - | - | - |
| JNK1 | - | - | - |
| Lck | - | - | - |
| MEK1 | - | - | - |
| p38α | - | - | - |
| PDGFRβ | - | 2 | 57 |
| PKA | 7 | - | - |
| PKCα | 3 | - | - |
| Raf-1 | - | - | 6 |
| Src | 6 | - | - |
| VEGFR2 | - | 80 | 90 |
| VEGFR3 | - | - | 20 |
Note: This table represents a partial list of targets to illustrate the broad activity of these inhibitors. IC50 values are compiled from various sources and may differ based on experimental conditions.
Mandatory Visualization
// Nodes DNA_Damage [label="DNA Damage\n(e.g., Double-Strand Breaks)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATM_ATR [label="ATM / ATR\n(Sensor Kinases)", fillcolor="#FBBC05", fontcolor="#202124"]; Chk2 [label="Chk2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chk1 [label="Chk1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cdc25A [label="Cdc25A/C", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n(G1/S, S, G2/M)", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Repair [label="DNA Repair", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; DBH [label="this compound", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges DNA_Damage -> ATM_ATR; ATM_ATR -> Chk2 [label=" phosphorylates"]; ATM_ATR -> Chk1 [label=" phosphorylates"]; Chk2 -> p53; Chk2 -> Cdc25A; Chk1 -> Cdc25A; p53 -> Cell_Cycle_Arrest; p53 -> Apoptosis; Cdc25A -> Cell_Cycle_Arrest [label=" inhibition"]; Chk2 -> DNA_Repair; Chk1 -> DNA_Repair;
DBH -> Chk1 [color="#EA4335", style=dashed, arrowhead=tee, label=" inhibits"]; DBH -> Chk2 [color="#EA4335", style=dashed, arrowhead=tee, label=" inhibits"]; } Chk1/Chk2 DNA Damage Response Pathway.
// Nodes Growth_Factor [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf [label="Raf\n(e.g., B-Raf, c-Raf)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK1_2 [label="MEK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK1_2 [label="ERK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation_Survival [label="Cell Proliferation,\nSurvival, Differentiation", fillcolor="#F1F3F4", fontcolor="#202124"]; DBH [label="this compound", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Growth_Factor -> RTK; RTK -> Ras; Ras -> Raf; Raf -> MEK1_2 [label=" phosphorylates"]; MEK1_2 -> ERK1_2 [label=" phosphorylates"]; ERK1_2 -> Transcription_Factors; Transcription_Factors -> Proliferation_Survival;
DBH -> MEK1_2 [color="#EA4335", style=dashed, arrowhead=tee, label=" inhibits"]; } MEK-ERK (MAPK) Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are representative protocols for in vitro kinase assays.
Radiometric Kinase Assay (Filter Binding Assay)
This method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate by the kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate (protein or peptide)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose filter plates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in DMSO. Further dilute in kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the kinase and its specific substrate to the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted compounds to the reaction wells. Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by adding the stop solution.
-
Filter Binding: Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the free [γ-³³P]ATP will not.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unbound [γ-³³P]ATP.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is a fluorescence-based method that measures the phosphorylation of a biotinylated substrate.
Materials:
-
Purified kinase
-
Biotinylated substrate peptide
-
ATP
-
HTRF KinEASE™ kit (containing Eu³⁺-cryptate labeled anti-phospho-specific antibody and XL665-conjugated streptavidin)
-
Kinase reaction buffer
-
HTRF detection buffer
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in DMSO and then in kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the kinase and the biotinylated substrate to the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted compounds to the reaction wells, including appropriate controls.
-
Initiation of Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time.
-
Detection: Stop the enzymatic reaction and initiate the detection by adding a pre-mixed solution of the Eu³⁺-cryptate antibody and XL665-streptavidin in HTRF detection buffer.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for the formation of the FRET complex.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and then the percentage of inhibition. Determine the IC50 value from the dose-response curve.
Concluding Remarks
This compound presents a compelling case for a more selective kinase inhibitor when compared to broad-spectrum agents like Staurosporine, Sunitinib, and Sorafenib. Its focused activity against a limited number of kinases, particularly those in the Chk1/Chk2 and MEK1 pathways, makes it a valuable tool for dissecting specific signaling cascades and a potential starting point for the development of targeted therapeutics with an improved safety profile. The provided experimental protocols offer a foundation for researchers to further investigate the inhibitory profile of DBH and other novel compounds. The continued exploration of natural products like this compound is crucial in the ongoing effort to develop the next generation of precise and effective kinase-targeted therapies.
Harnessing Synergy: Natural Compounds as Potentiators of TRAIL-Based Cancer Therapy
The quest for more effective and less toxic cancer treatments has led researchers to explore combination therapies that exploit synergistic interactions between different agents. One promising avenue is the enhancement of the apoptotic effects of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a cytokine that preferentially induces cell death in cancer cells while sparing normal cells.[1][2] However, the therapeutic efficacy of TRAIL is often limited by the development of resistance in many cancer types.[1][3] This guide provides a comparative overview of experimental data on the synergistic effects of various natural compounds in sensitizing cancer cells to TRAIL-induced apoptosis, offering insights for researchers and drug development professionals.
Overcoming TRAIL Resistance: A Synergistic Approach
Several natural compounds have been shown to overcome TRAIL resistance by modulating key cellular pathways involved in apoptosis. These compounds often act by upregulating the expression of TRAIL death receptors (DR4 and DR5) on the cancer cell surface or by downregulating anti-apoptotic proteins.[2] This sensitization leads to a more robust apoptotic response when combined with TRAIL treatment.
Comparative Efficacy of Natural Compounds in TRAIL Sensitization
The following table summarizes the synergistic effects of selected natural compounds with TRAIL in various cancer cell lines. The data highlights the ability of these compounds to enhance TRAIL-induced apoptosis and modulate the expression of key apoptosis-related proteins.
| Natural Compound | Cancer Cell Line | Key Synergistic Effects | References |
| Kaempferol | Colon Cancer (SW480) | Drastically induced apoptosis compared to single agents; Marked upregulation of DR5. | [4] |
| Ovarian Cancer (OVCAR-3, SKOV-3) | Sensitized cells to TRAIL-induced apoptosis via upregulation of DR4 and DR5 through ERK/JNK/CHOP pathways. | [2] | |
| Acute Lymphoblastic Leukemia (MOLT-4) | Overcame TRAIL resistance by augmenting DR4/5 expression and inhibiting c-FLIP, XIAP, and cIAP1/2. | [2] | |
| Apigenin | Non-Small Cell Lung Cancer (A549, H1299) | Sensitized cells to TRAIL-induced apoptosis through c-Jun N-terminal kinase-mediated p53-dependent upregulation of DR4 and DR5. | [2] |
| Silibinin | Prostate Cancer (LNCaP, DU145) | Sensitized both cell lines to TRAIL-induced apoptosis through upregulation of DR4 and especially DR5; Downregulation of Mcl-1 and XIAP proteins. | [2] |
| Epigallocatechin-3-gallate (EGCG) | Renal Cell Carcinoma (786-O) | Sensitized cells to TRAIL-induced apoptosis by downregulation of c-FLIP, Mcl-1, and Bcl-2. | [2] |
| Colorectal Cancer (SW480, HCT116) | Potent TRAIL sensitizer via upregulation of DR5 and activation of the extrinsic apoptotic pathway. | [2] |
Signaling Pathways and Mechanisms of Action
The synergistic interaction between natural compounds and TRAIL often involves the modulation of specific signaling pathways that regulate apoptosis. A common mechanism is the upregulation of death receptors DR4 and DR5, which are essential for initiating the TRAIL-induced apoptotic cascade.
Caption: Synergistic action of natural compounds with TRAIL.
Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed methodologies for key experiments are crucial.
Cell Viability and Apoptosis Assays
A common method to assess the cytotoxic effects of drug combinations is the MTT assay.
Caption: Workflow for a standard MTT cell viability assay.
To specifically quantify apoptosis, methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are employed. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Protein Expression
To investigate the molecular mechanisms underlying the observed synergy, Western blotting is used to measure changes in the expression levels of key proteins in the apoptotic pathway.
Protocol:
-
Cell Lysis: After treatment with the natural compound and/or TRAIL, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., DR4, DR5, c-FLIP, XIAP, Bcl-2, Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected using an imaging system. The intensity of the bands is quantified using densitometry software.
Conclusion and Future Directions
The presented data strongly suggest that various natural compounds can effectively sensitize cancer cells to TRAIL-induced apoptosis, offering a promising strategy to overcome TRAIL resistance. The synergistic effects are often mediated through the upregulation of death receptors and the downregulation of anti-apoptotic proteins. The provided experimental protocols serve as a foundation for further research in this area. Future studies should focus on in vivo validation of these synergistic combinations and the development of targeted delivery systems to enhance their therapeutic index. The exploration of other natural compounds and their combinations with TRAIL could unveil novel and potent anti-cancer therapies.
References
Safety Operating Guide
Proper Disposal of Debromohymenialdisine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Debromohymenialdisine, a marine sponge alkaloid used in research. Adherence to these protocols is vital for ensuring a safe laboratory environment and minimizing environmental impact.
Summary of Chemical and Physical Properties
A clear understanding of a compound's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₁N₅O₂ |
| Molecular Weight | 245.24 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in DMSO, Ethanol, Methanol |
| Storage Temperature | -20°C |
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety protocols should always be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid Inhalation and Contact: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Prevent contact with skin and eyes.
-
Spill Response: In case of a spill, isolate the area. For a small spill of the solid, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly.
Step-by-Step Disposal Protocol
Given its use as a pharmaceutical research compound and its marine origin, the recommended disposal method for this compound is through a licensed chemical waste management service. This approach ensures compliance with environmental regulations and prevents the potential for aquatic toxicity.
Experimental Protocol for Waste Preparation:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Waste Container:
-
For solid waste (e.g., unused compound, contaminated consumables), use a clearly labeled, sealable, and chemically compatible container.
-
For solutions, use a labeled, leak-proof, and chemically compatible container. Ensure the container material is compatible with the solvent used (e.g., a high-density polyethylene container for solutions in DMSO, ethanol, or methanol).
-
-
Labeling: Label the waste container clearly with the following information:
-
The words "Chemical Waste"
-
The full chemical name: "this compound"
-
The quantity of the waste
-
The solvent(s) and their approximate concentrations (for solutions)
-
The date of accumulation
-
Your name, laboratory, and contact information
-
-
Storage of Waste: Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's chemical waste management service.
-
Arrange for Pickup: Follow your institution's procedures to schedule a pickup of the chemical waste.
Disposal Procedure Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
By following these procedures, you contribute to a safer research environment and ensure that your work complies with the highest standards of environmental stewardship. Always consult your institution's specific guidelines and contact your EHS office with any questions.
Personal protective equipment for handling Debromohymenialdisine
This document provides immediate and essential safety, handling, and disposal protocols for Debromohymenialdisine. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and proper management of this chemical compound. Adherence to these guidelines is critical to minimize exposure risks and ensure compliant disposal.
Compound Information and Safety Data Summary
This compound is a marine sponge alkaloid and a known inhibitor of checkpoint kinases Chk1 and Chk2.[1] While the Safety Data Sheet (SDS) from some suppliers indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to handle it with care as with all research chemicals, as the toxicological properties may not be fully investigated.[2]
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₅O₂ | [1][3][4] |
| Molecular Weight | 245.2 g/mol | [1][3][4] |
| Appearance | Yellow solid | [1] |
| Purity | ≥90% | [1][4] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | [1] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential to prevent contact, inhalation, and ingestion. The following PPE is required for all laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Transferring (Powder) | Chemical splash goggles and face shield | Double-gloving: Inner nitrile glove, outer chemical-resistant glove | Work in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with a P100 particulate filter is required. | Fully-buttoned lab coat, long pants, and closed-toe shoes |
| Working with Solutions | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Work in a certified chemical fume hood | Lab coat, long pants, and closed-toe shoes |
| Cleaning and Decontamination | Chemical splash goggles | Heavy-duty chemical-resistant gloves | As required by the cleaning agent's SDS | Chemical-resistant apron over a lab coat |
Experimental Protocols: Handling and Preparation of Solutions
3.1. Engineering Controls and Preparation:
-
Ventilation: All manipulations of solid this compound, especially weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and have been recently tested.
-
Work Area: Designate a specific area for handling this compound. Cover the work surface with absorbent bench paper.
3.2. Weighing the Solid Compound:
-
Pre-weighing: Tare a clean, empty vial with a screw cap on an analytical balance.
-
Transfer: In the chemical fume hood, carefully transfer the desired amount of this compound powder to the pre-weighed vial using a clean spatula. Avoid generating dust.
-
Sealing: Securely cap the vial.
-
Final Weighing: Re-weigh the sealed vial to determine the exact mass of the compound.
-
Cleaning: Decontaminate the spatula and any other tools used.
3.3. Preparing a Stock Solution:
-
Solvent Selection: Based on experimental needs, select an appropriate solvent (e.g., DMSO, Ethanol, Methanol).
-
Dissolution: In the chemical fume hood, add the desired volume of solvent to the vial containing the pre-weighed this compound.
-
Mixing: Cap the vial and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
4.1. Waste Segregation and Collection:
-
Solid Waste: Collect disposable lab supplies (e.g., gloves, bench paper, pipette tips) contaminated with this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions and contaminated solvents in a separate, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.
4.2. Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6][7] Do not dispose of this compound down the drain or in the regular trash.[7][8]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's EHS office.
Caption: Workflow for the safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Is it true that research chemicals are completely safe? Are all new substances thoroughly tested before being sold online? - Quora [quora.com]
- 3. This compound | C11H11N5O2 | CID 135451156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. blackramboammo.net [blackramboammo.net]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
